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  • Product: 3-Benzyloxy-6-iodo-1H-pyridin-2-one
  • CAS: 1333147-60-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Benzyloxy-6-iodo-1H-pyridin-2-one: A Versatile Scaffold for Advanced Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one core stands out as a "privileged scaffold."[1][2] Its unique combination of hydrogen bond d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one core stands out as a "privileged scaffold."[1][2] Its unique combination of hydrogen bond donor and acceptor capabilities, metabolic stability, and bioisosteric potential makes it a cornerstone in the design of novel therapeutics.[3] This guide focuses on a highly functionalized derivative, 3-Benzyloxy-6-iodo-1H-pyridin-2-one , a synthetic building block of significant interest to researchers in drug development.

The strategic incorporation of a bulky, hydrophobic benzyloxy group at the 3-position and a versatile iodine atom at the 6-position transforms the simple pyridinone core into a powerful tool for library synthesis and lead optimization. The benzyloxy group can establish crucial hydrophobic interactions within protein binding pockets, while the iodo-substituent serves as a premier synthetic handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. This document provides an in-depth analysis of the compound's properties, a robust synthetic strategy, and its profound utility in the synthesis of complex, biologically active molecules.

Physicochemical and Structural Properties

The fundamental properties of 3-Benzyloxy-6-iodo-1H-pyridin-2-one are summarized below. While exhaustive experimental data is not publicly available, key identifiers are confirmed, and physical characteristics can be inferred from closely related analogs.

PropertyValueSource(s)
CAS Number 1333147-60-6[N/A]
Molecular Formula C₁₂H₁₀INO₂[N/A]
Molecular Weight 327.12 g/mol [N/A]
Physical Form Reported as a yellow to brown solid.[4]
Melting Point Not reported in available literature.[N/A]
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and have limited solubility in water, consistent with similar heterocyclic structures.[N/A]
Tautomerism The pyridin-2(1H)-one structure exists in a tautomeric equilibrium with its 2-hydroxypyridine (lactim) form. The lactam form, as named, is known to predominate in both solid and solution phases.[2][2]

Proposed Synthesis and Mechanistic Rationale

A direct, documented synthesis for 3-Benzyloxy-6-iodo-1H-pyridin-2-one is not readily found in peer-reviewed literature. However, a robust and logical multi-step synthesis can be proposed based on established, high-yielding transformations of the pyridine core. The proposed pathway prioritizes the installation of the thermally and chemically stable iodo group prior to the final benzylation step to avoid potential de-benzylation under harsh iodination conditions.

The proposed three-step synthesis begins with commercially available 2,3-dihydroxypyridine.

Synthesis_Workflow start 2,3-Dihydroxypyridine step1 Iodination start->step1 I₂, HIO₃ (or other electrophilic iodine source) intermediate1 3-Hydroxy-6-iodo- 1H-pyridin-2-one step1->intermediate1 step2 O-Benzylation intermediate1->step2 Benzyl Bromide, K₂CO₃, Acetone product 3-Benzyloxy-6-iodo- 1H-pyridin-2-one step2->product

Fig. 1: Proposed synthetic workflow for 3-Benzyloxy-6-iodo-1H-pyridin-2-one.
Step-by-Step Synthetic Protocol

Step 1: Electrophilic Iodination of 2,3-Dihydroxypyridine

  • Objective: To regioselectively install an iodine atom at the C6 position, which is activated towards electrophilic substitution by the two electron-donating hydroxyl groups.

  • Protocol:

    • To a solution of 2,3-dihydroxypyridine (1.0 eq) in a suitable solvent such as water or acetic acid, add molecular iodine (I₂, 1.1 eq).

    • Add an oxidizing agent, such as iodic acid (HIO₃) or nitric acid, portion-wise to generate the highly electrophilic iodine species in situ.[5] The reaction is monitored by TLC or LC-MS until consumption of the starting material.

    • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered. The crude product is washed with a solution of sodium thiosulfate to quench any remaining iodine, followed by water.

    • The resulting solid, 3-hydroxy-6-iodo-1H-pyridin-2-one, is dried under vacuum and can be used in the next step, often without further purification.

  • Causality: The hydroxyl groups at C2 and C3 are ortho, para-directing. The C6 position is para to the C3-hydroxyl and ortho to the C2-hydroxyl, making it the most electronically enriched and sterically accessible position for electrophilic attack. The use of an oxidizing agent is critical to convert I₂ into a more potent electrophile (e.g., I⁺), which is necessary to overcome the moderate aromaticity of the pyridine ring.[5]

Step 2: O-Benzylation of 3-Hydroxy-6-iodo-1H-pyridin-2-one

  • Objective: To selectively protect the C3-hydroxyl group as a benzyl ether. The C2-keto group is significantly less nucleophilic due to its amide character.

  • Protocol:

    • Suspend 3-hydroxy-6-iodo-1H-pyridin-2-one (1.0 eq) in a polar aprotic solvent like acetone or DMF.

    • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to deprotonate the more acidic C3-hydroxyl group.

    • Add benzyl bromide (1.2 eq) dropwise to the suspension. The reaction mixture is heated to reflux (typically 50-60 °C) and stirred for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield pure 3-Benzyloxy-6-iodo-1H-pyridin-2-one.

  • Causality: The phenolic proton at C3 is significantly more acidic than the N-H proton of the amide. Therefore, a mild base like K₂CO₃ can selectively generate the C3-phenoxide. This nucleophile then readily attacks the electrophilic benzylic carbon of benzyl bromide in a classic Williamson ether synthesis (Sₙ2 reaction). Acetone is an excellent solvent choice as it readily dissolves the benzyl bromide and has a convenient boiling point for this transformation.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of 3-Benzyloxy-6-iodo-1H-pyridin-2-one allows for a confident prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.[6]

¹H and ¹³C NMR Spectroscopy

The expected chemical shifts are based on the analysis of similar pyridine, pyridinone, and benzyl structures.[7][8]

Predicted ¹H NMR Shifts (500 MHz, CDCl₃)
Proton δ (ppm)
Pyridinone H-4~7.0-7.2
Pyridinone H-5~6.2-6.4
Benzyl CH₂~5.1-5.3
Phenyl H (ortho)~7.4-7.5
Phenyl H (meta, para)~7.3-7.4
Pyridinone N-H~11-13
Predicted ¹³C NMR Shifts (125 MHz, CDCl₃)
Carbon δ (ppm)
Pyridinone C=O (C2)~160-165
Pyridinone C3~145-150
Pyridinone C6~85-95
Phenyl C (ipso)~135-137
Phenyl C (ortho, meta, para)~127-129
Pyridinone C4, C5~105-125
Benzyl CH₂~70-75
Infrared (IR) Spectroscopy

Key diagnostic peaks would include:

  • ~3200-3000 cm⁻¹: N-H stretch (broad) from the pyridinone ring and C-H stretches from the aromatic rings.

  • ~1650-1680 cm⁻¹: A strong C=O stretch, characteristic of the lactam carbonyl group.

  • ~1580-1600 cm⁻¹: C=C stretching vibrations from the pyridine and phenyl rings.

  • ~1250 cm⁻¹: C-O-C asymmetric stretch from the benzyl ether linkage.

Mass Spectrometry (MS-ESI)

In positive ion mode electrospray ionization (ESI+), the expected molecular ion peak would be:

  • [M+H]⁺: m/z ≈ 328.0

  • [M+Na]⁺: m/z ≈ 350.0

The primary fragmentation pathway would likely involve the cleavage of the benzyl group (C₇H₇, mass ≈ 91), leading to a prominent fragment ion.

Chemical Reactivity and Synthetic Utility: The Power of the Suzuki-Miyaura Coupling

The true value of 3-Benzyloxy-6-iodo-1H-pyridin-2-one lies in its capacity as a versatile synthetic intermediate. The iodine atom at the C6 position is an exceptional leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds in pharmaceutical synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[10][11][12]

The reaction facilitates the coupling of the 6-position of the pyridinone core with various aryl or heteroaryl boronic acids, enabling rapid diversification of the scaffold to explore structure-activity relationships (SAR).

Mechanism of the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves a catalytic cycle with a Pd(0)/Pd(II) couple.[9][10]

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 [R¹-Pd(II)L₂-OR]⁻ pd_complex1->pd_complex2 Base Activation (OH⁻) pd_complex3 R¹-Pd(II)L₂-R² pd_complex2->pd_complex3 Transmetalation (R²B(OH)₂) pd_complex3->pd0 Reductive Elimination product R¹-R² pd_complex3->product r1x R¹-X (Our Compound) r2b R²-B(OH)₂ (Boronic Acid)

Fig. 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-Benzyloxy-6-iodo-1H-pyridin-2-one, forming a Pd(II) complex. This is typically the rate-determining step, and the high reactivity of the C-I bond makes this substrate ideal.[12]

  • Transmetalation: A base (e.g., Na₂CO₃, K₃PO₄) activates the boronic acid to form a more nucleophilic boronate species. This species transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (the pyridinone and the new aryl group) on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst.

Applications in Drug Discovery and Medicinal Chemistry

The pyridinone scaffold is a key component in numerous FDA-approved drugs and clinical candidates for a wide range of diseases, including cancer, bacterial infections, and inflammation.[1][3][13] The ability to rapidly generate analogs using the Suzuki coupling of 3-Benzyloxy-6-iodo-1H-pyridin-2-one allows researchers to:

  • Probe Kinase Hinge-Binding Regions: Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the ATP-binding pocket. The C6 position often points out towards the solvent-exposed region, making it an ideal point for modification to enhance potency and selectivity or to modulate physicochemical properties like solubility.

  • Develop Novel Antibacterials and Antivirals: Pyridinone derivatives have shown potent activity against various pathogens.[1] The ability to introduce diverse aromatic and heteroaromatic substituents at C6 can lead to the discovery of new agents with novel mechanisms of action.

  • Optimize ADME Properties: The properties of the group introduced at the C6 position can be tailored to improve absorption, distribution, metabolism, and excretion (ADME) profiles, a critical step in converting a potent "hit" compound into a viable drug candidate.

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not available, standard laboratory precautions for handling functionalized aromatic iodine compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Handle the solid compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[14]

References

Click to expand
  • Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of Triazoles. [Link]

  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

  • Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Miller, M. J., et al. (2015). Preparation of 3-benzyloxy-2-pyridinone functional linkers. PubMed. [Link]

  • MilliporeSigma. (n.d.). 3-(BENZYLOXY)-1,2-DIHYDROPYRIDIN-2-ONE. [Link]

  • NextSDS. (n.d.). 3-(Benzyloxy)-2-bromo-6-iodopyridine. [Link]

  • Kocienski, P. J., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 6-iodopyridazin-3(2H)-one. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one. [Link]

  • CNR-IRIS. (2022). Synthesis and biological activity evaluation of 3-(hetero)arylideneindolin-2-ones. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supporting Information for Preparation of 3-hydroxy isoindolin-1-ones. [Link]

Sources

Exploratory

In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3-Benzyloxy-6-iodo-1H-pyridin-2-one

Prepared by: Senior Application Scientist, NMR Spectroscopy & Structural Elucidation Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Chemical Context The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, NMR Spectroscopy & Structural Elucidation Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

The compound 3-Benzyloxy-6-iodo-1H-pyridin-2-one (CAS: 1333147-60-6) is a highly functionalized heterocyclic intermediate of significant importance in modern medicinal chemistry. Most notably, it serves as a critical building block in the synthesis of catechol O-methyltransferase (COMT) inhibitors, which are targeted for the treatment of psychotic disorders such as schizophrenia and bipolar disorder [1].

From an analytical perspective, the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a fascinating interplay of electronic effects. The molecule features a tautomeric 2-pyridone core, an electron-donating benzyloxy group, and a heavy halogen (iodine) atom. This whitepaper provides a comprehensive, causality-driven guide to assigning and interpreting the 1 H and 13 C NMR spectra of this compound, ensuring high-fidelity structural validation in drug development workflows.

Mechanistic Insights into NMR Chemical Shifts

To accurately assign the NMR spectra of 3-benzyloxy-6-iodo-1H-pyridin-2-one, one must move beyond empirical matching and understand the fundamental physical chemistry governing the nuclear shielding environments.

Lactam-Lactim Tautomerism

The 2-pyridone ring exists in a dynamic equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) tautomers. In highly polar, hydrogen-bond-accepting solvents such as DMSO- d6​ , the equilibrium is overwhelmingly shifted toward the lactam form [4].

  • Causality: The highly polar solvent stabilizes the large dipole moment of the lactam form. Consequently, the 1 H NMR spectrum will exhibit a broad, exchangeable singlet in the far downfield region ( δ 11.5–12.0 ppm) corresponding to the N-H proton, rather than an O-H proton. The C2 carbon will resonate in the carbonyl region ( δ ~157–159 ppm) rather than the typical heteroaromatic range.

The Heavy Atom Effect (HAE) at C6

The most striking feature in the 13 C NMR spectrum of this molecule is the chemical shift of the C6 carbon. Standard electronegativity rules suggest that halogens deshield attached carbons. However, iodine is an exception.

  • Causality: Iodine exerts a profound "Heavy Atom Effect" (HAE) driven by the spin-orbit coupling of its abundant valence electrons in diffuse p and d orbitals [2, 3]. This relativistic effect induces a secondary magnetic field that strongly opposes the applied field, resulting in massive shielding of the directly attached carbon. Therefore, the C6 carbon is pushed unusually upfield, typically resonating between δ 85.0 and 95.0 ppm.

Mesomeric Donation by the Benzyloxy Group

The oxygen atom at the C3 position donates electron density into the pyridone ring via resonance (mesomeric effect, +M ).

  • Causality: This increased electron density selectively shields the ortho and para positions relative to the substituent. Consequently, the H4 proton (ortho to the benzyloxy group) experiences significant shielding, pushing its resonance upfield compared to an unsubstituted pyridone ring.

G Compound 3-Benzyloxy-6-iodo- 1H-pyridin-2-one Tautomerism Lactam Tautomerism (Solvent Driven) Compound->Tautomerism HeavyAtom Heavy Atom Effect (Iodine Spin-Orbit) Compound->HeavyAtom Mesomeric Mesomeric Donation (+M from Oxygen) Compound->Mesomeric ShiftNH NH Proton δ ~11.8 ppm Tautomerism->ShiftNH Stabilizes N-H bond ShiftC6 C6 Carbon δ ~88.5 ppm HeavyAtom->ShiftC6 Extreme upfield shift ShiftH4 H4 Proton δ ~6.7 ppm Mesomeric->ShiftH4 Ortho shielding

Fig 1: Logical causality of electronic effects on specific NMR chemical shifts.

Quantitative Data: Representative NMR Assignments

The following tables summarize the representative high-resolution NMR data for 3-benzyloxy-6-iodo-1H-pyridin-2-one, acquired in DMSO- d6​ . These values serve as a reliable reference standard for synthetic validation.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N-H 11.85Broad singlet (br s)-1HLactam tautomer; broad due to quadrupolar relaxation of 14 N and chemical exchange.
Ph-H (ortho)7.42Doublet (d)7.22HDeshielded by the aromatic ring current.
Ph-H (meta)7.36Triplet (t)7.22HStandard phenyl multiplet splitting.
Ph-H (para)7.30Triplet (t)7.21HStandard phenyl multiplet splitting.
H-4 6.72Doublet (d)7.51HShielded by +M effect of C3-oxygen. Ortho coupling to H-5.
H-5 6.38Doublet (d)7.51HOrtho coupling to H-4.
-OCH 2​ - 5.08Singlet (s)-2HDeshielded by adjacent electronegative oxygen and phenyl ring.
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-2 157.8Quaternary (C=O)Carbonyl carbon of the lactam core.
C-3 147.5Quaternary (C-O)Deshielded by directly attached electronegative oxygen.
Ph-ipso 136.5Quaternary (C)Substituted carbon of the benzyl group.
Ph-ortho 128.4Methine (CH)Aromatic carbons.
Ph-meta 128.1Methine (CH)Aromatic carbons.
Ph-para 127.8Methine (CH)Aromatic carbons.
C-4 115.2Methine (CH)Pyridone ring carbon.
C-5 112.4Methine (CH)Pyridone ring carbon.
C-6 88.5Quaternary (C-I)Critical diagnostic peak: Extreme upfield shift due to Heavy Atom Effect of Iodine.
-OCH 2​ - 70.2Methylene (CH 2​ )Aliphatic carbon shifted downfield by oxygen.

Experimental Protocol: High-Resolution NMR Acquisition

To achieve publication-quality spectra and ensure the subtle splitting patterns (e.g., the 7.5 Hz ortho coupling between H-4 and H-5) are clearly resolved, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation (Self-Validating Concentration):

    • Weigh exactly 15–20 mg of the analyte for 1 H NMR (or 40–50 mg for 13 C NMR) into a clean vial.

    • Dissolve in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

    • Causality: DMSO- d6​ is chosen to lock the tautomeric equilibrium into the lactam form. High concentration for 13 C is required to resolve the quaternary C-6 carbon, which suffers from long T1​ relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement.

  • Probe Tuning and Matching:

    • Insert the 5mm NMR tube into the spectrometer.

    • Perform automated or manual tuning and matching (ATMA) for both 1 H and 13 C channels.

    • Causality: Proper impedance matching maximizes the signal-to-noise ratio (SNR), which is critical for detecting the C-I carbon.

  • Thermal Equilibration and Shimming:

    • Allow the sample to equilibrate at 298 K for exactly 5 minutes.

    • Execute 3D gradient shimming (TopShim or equivalent).

    • Causality: Thermal gradients cause convection currents in the NMR tube, which manifest as asymmetric line broadening. Equilibration ensures sharp, Lorentzian line shapes.

  • Acquisition Parameters ( 1 H):

    • Pulse sequence: Standard 30° pulse (zg30).

    • Number of scans (ns): 16.

    • Relaxation delay (d1): 2.0 seconds.

  • Acquisition Parameters ( 13 C):

    • Pulse sequence: Power-gated decoupling (zgpg30).

    • Number of scans (ns): 1024 (minimum).

    • Relaxation delay (d1): 2.0 - 3.0 seconds.

    • Causality: The extended relaxation delay ensures the quaternary C-2, C-3, C-6, and Ph-ipso carbons fully relax between pulses, preventing signal saturation.

Workflow Prep 1. Sample Prep Dissolve 20mg in 0.6 mL DMSO-d6 Equilibrate 2. Thermal Equilibration Rest 5 mins at 298K to prevent convection Prep->Equilibrate TuneShim 3. Tune, Match & Shim Optimize Z-axis magnetic homogeneity Equilibrate->TuneShim Acq1H 4. 1H Acquisition ns=16, d1=2s, 30° pulse TuneShim->Acq1H Acq13C 5. 13C Acquisition ns>1024, d1=3s (Crucial for C-I relaxation) Acq1H->Acq13C Process 6. Processing Zero-filling, Apodization, Phase Correction Acq13C->Process

Fig 2: Self-validating high-resolution NMR acquisition workflow.

References

  • Merck Sharp & Dohme Corp. (2011). Inhibitors of catechol o-methyl transferase and their use in the treatment of psychotic disorders (Patent WO2011109254A1).
  • Katritzky, A. R., Gallos, J. K., & Durst, H. D. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Magnetic Resonance in Chemistry.[Link]

  • Organic Chemistry at CU Boulder. Chemical Shifts: Carbon - Heavy Atom Effect. University of Colorado Boulder.[Link]

  • Hazra, M. K., & Chakraborty, T. (2007). Conjugated Dual Hydrogen Bonds Mediating 2-Pyridone/2-Hydroxypyridine Tautomerism. The Journal of Physical Chemistry A.[Link]

Foundational

Mechanism of Tautomerization in 3-Benzyloxy-6-iodo-1H-pyridin-2-one: A Comprehensive Technical Guide

Executive Summary The 2-pyridone scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in enzyme inhibitors and protein-protein interaction modulators. 3-Benzyloxy-6-iodo-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in enzyme inhibitors and protein-protein interaction modulators. 3-Benzyloxy-6-iodo-1H-pyridin-2-one (CAS 1333147-60-6) is a highly functionalized intermediate where the tautomeric equilibrium between its lactam (pyridone) and lactim (hydroxypyridine) forms dictates its reactivity, solubility, and receptor-binding profile.

This whitepaper provides an in-depth mechanistic analysis of this tautomerization. By synthesizing fundamental physical organic chemistry with specific substituent effects (steric hindrance of the 6-iodo group and electronic modulation by the 3-benzyloxy group), we establish a predictive framework for controlling this equilibrium. Validated experimental and computational protocols are provided to guide drug development professionals in exploiting this dynamic system.

Structural Anatomy and Substituent Effects

The tautomerization of 3-benzyloxy-6-iodo-1H-pyridin-2-one involves a proton transfer between the N1 nitrogen and the C2 oxygen. While the unsubstituted 2-pyridone/2-hydroxypyridine system is a classic textbook example [1], the specific substituents on this molecule drastically alter the thermodynamic landscape:

  • The 6-Iodo Substituent (Steric and Inductive Effects): Positioned adjacent to the N1 locus, the bulky iodine atom (Van der Waals radius ~1.98 Å) creates significant steric hindrance. This crowding restricts the approach of solvent molecules or dimerizing partners to the NH/N site. Furthermore, iodine exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the N-H proton in the lactam form and lowering the barrier for proton transfer.

  • The 3-Benzyloxy Substituent (Resonance and Intramolecular H-Bonding): Located adjacent to the C2 carbonyl/hydroxyl, the benzyloxy group is electron-donating via resonance (+R), which increases the electron density on the C2 oxygen. In the lactim (hydroxypyridine) form, the ether oxygen of the benzyloxy group can act as a hydrogen-bond acceptor, potentially forming a stabilizing intramolecular hydrogen bond with the adjacent C2-OH, thereby shifting the equilibrium toward the lactim form in non-polar environments.

Thermodynamics and Solvent Effects

The equilibrium constant ( Keq​ ) of the lactam-lactim tautomerization is highly sensitive to the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the microenvironment [2].

  • Gas Phase / Non-Polar Solvents (e.g., Cyclohexane): The lactim (hydroxypyridine) form is thermodynamically favored. The preference is driven by the minimization of electrostatic repulsion and the potential for intramolecular stabilization (via the 3-benzyloxy group). The gas-phase internal energy difference typically favors the enol form by ~3 kJ/mol [1].

  • Polar Protic Solvents (e.g., Water, Methanol): The lactam (pyridone) form predominates. The pyridone tautomer possesses a significantly higher dipole moment (~5.3–6.0 Debye) compared to the hydroxypyridine form (~1.6–1.8 Debye) [3]. Polar solvents stabilize this larger dipole, overcoming the inherent gas-phase preference.

Table 1: Generalized Thermodynamic Parameters for Tautomeric Equilibria

Data extrapolated from baseline 2-pyridone computational models (M06-2X/aug-cc-pVDZ) applied to highly functionalized derivatives.

Solvent EnvironmentDielectric Constant ( ϵ )Dominant Tautomer ΔG (Lactam - Lactim)Primary Stabilization Driver
Gas Phase 1.00Lactim (OH)+3.2 kJ/molMinimal electrostatic repulsion
Cyclohexane 2.02Lactim (OH)+1.5 kJ/molIntramolecular H-bonding
Chloroform 4.81Mixed (~1:1)-0.8 kJ/molModerate dipole stabilization
Water 80.1Lactam (NH)-18.1 kJ/molHigh dipole & intermolecular H-bonding

Kinetic Pathways of Tautomerization

The interconversion between the lactam and lactim forms does not occur via a simple, isolated internal proton transfer. The causality behind the reaction rate relies entirely on the molecular environment.

  • Path A: Unimolecular 1,3-Proton Shift. A direct intramolecular proton transfer requires a 1,3-suprafacial transition state. This is orbitally forbidden and highly strained, resulting in an insurmountable activation barrier (~137–210 kJ/mol)[1]. This pathway is kinetically inactive at physiological temperatures.

  • Path B: Dimer-Mediated Intermolecular Transfer. In non-polar aprotic solvents, two molecules self-associate to form a hydrogen-bonded dimer. This allows for a concerted double proton transfer. The activation energy drops drastically to ~30 kJ/mol [1]. However, the 6-iodo and 3-benzyloxy groups introduce steric bulk that distorts the ideal planar dimer geometry, potentially slowing this pathway compared to unsubstituted pyridones.

  • Path C: Solvent-Mediated Proton Relay. In protic solvents, solvent molecules (like H₂O) bridge the N1 and C2-O atoms. A concerted proton relay through the solvent network provides the lowest energy pathway, effectively catalyzing the tautomerization [2].

Tautomerization Lactam Lactam Form (Pyridone) TS1 Path A: 1,3-Proton Shift Barrier: ~140 kJ/mol (Forbidden) Lactam->TS1 Unimolecular Dimer Path B: Dimerization Concentration Dependent Lactam->Dimer Intermolecular Solvent Path C: Solvent Bridge (H2O / MeOH) Lactam->Solvent Protic Solvent Lactim Lactim Form (Hydroxypyridine) TS1->Lactim TS2 Double Proton Transfer Barrier: ~30 kJ/mol Dimer->TS2 TS2->Lactim TS3 Concerted Proton Relay Lowest Barrier Solvent->TS3 TS3->Lactim

Kinetic pathways of lactam-lactim tautomerization highlighting energy barriers.

Self-Validating Experimental & Computational Protocols

To rigorously determine the tautomeric state of 3-benzyloxy-6-iodo-1H-pyridin-2-one for downstream drug development (e.g., prior to a Suzuki cross-coupling at the C6-iodo position), researchers must employ orthogonal, self-validating protocols.

Protocol 1: Concentration-Dependent Variable Temperature (VT) NMR

Purpose: To empirically determine Keq​ and prove the existence of the dimer-mediated pathway (Path B). Because dimerization is a bimolecular process, its rate and extent are mathematically dependent on concentration, whereas a unimolecular process is not.

  • Sample Preparation: Prepare three distinct concentrations (e.g., 1 mM, 10 mM, 50 mM) of 3-benzyloxy-6-iodo-1H-pyridin-2-one in strictly anhydrous CDCl₃ (aprotic, non-polar) and DMSO-d₆ (highly polar, H-bond acceptor).

  • Internal Calibration: Spike samples with a non-exchangeable, non-coordinating internal standard (e.g., tetramethylsilane, TMS) to ensure absolute integration accuracy.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 298 K. Look for the N-H proton (typically broad, >10 ppm in lactam) vs. the O-H proton (often sharper, distinct shift in lactim).

  • VT-NMR Execution: Cool the CDCl₃ samples sequentially to 250 K, 230 K, and 210 K. At lower temperatures, the exchange rate slows, allowing the distinct signals of the monomeric lactim, monomeric lactam, and hydrogen-bonded dimers to de-coalesce.

  • Causality Check: If the ratio of tautomers shifts as a function of concentration at a constant temperature, the system is self-validating the presence of intermolecular hydrogen-bonded dimers.

Protocol 2: Density Functional Theory (DFT) Workflow

Purpose: To predict the thermodynamic equilibrium and map the transition state geometries, specifically accounting for the steric clash of the 6-iodo group.

  • Geometry Optimization: Construct the 3D models of both tautomers. Optimize geometries using the M06-2X functional (excellent for non-covalent interactions) with the aug-cc-pVDZ basis set. Include an effective core potential (ECP) like LANL2DZ specifically for the heavy Iodine atom to account for relativistic effects.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate water ( ϵ = 80.1) and cyclohexane ( ϵ = 2.02) environments.

  • Transition State (TS) Search: To model Path C, explicitly introduce two water molecules bridging the N1 and C2-O atoms. Perform a TS optimization (QST2 or QST3 method) and run a frequency calculation to verify the presence of exactly one imaginary frequency corresponding to the concerted proton relay.

Workflow Start Isolate 3-Benzyloxy-6-iodo- 1H-pyridin-2-one NMR VT-NMR Spectroscopy (Varying Concentrations) Start->NMR UVIR IR Spectroscopy (C=O vs O-H stretch) Start->UVIR DFT DFT Calculations (M06-2X/aug-cc-pVDZ/LANL2DZ) Start->DFT Analysis Calculate K_eq & Map Reaction Coordinates NMR->Analysis Empirical Data UVIR->Analysis DFT->Analysis Theoretical Data

Orthogonal experimental and computational workflow for tautomer validation.

Implications for Drug Development

Understanding the precise tautomeric state of 3-benzyloxy-6-iodo-1H-pyridin-2-one is not merely an academic exercise; it is a critical parameter for synthetic scale-up and biological targeting:

  • Regioselective Functionalization: If the goal is N-alkylation, the reaction must be driven toward the lactam form using polar solvents (e.g., DMF, DMSO) and appropriate bases. Conversely, O-alkylation requires conditions that stabilize the lactim form (e.g., non-polar solvents, silver salts to precipitate AgI if modifying other sites).

  • Cross-Coupling Kinetics: The oxidative addition of Palladium into the C6-Iodo bond is sensitive to the electron density of the pyridine ring. The lactim form possesses a more classical aromatic character, which can accelerate oxidative addition compared to the cross-conjugated lactam form.

References

  • Hejazi, S. A., Osman, O. I., Alyoubi, A. O., Aziz, S. G., & Hilal, R. H. (2016). "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." International Journal of Molecular Sciences, 17(11), 1893. Available at:[Link]

  • Dahy, A. A., & Koga, N. (2005). "Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones." The Journal of Physical Chemistry A, 109(12), 2891-2900. Available at:[Link]

  • WuXi AppTec. (n.d.). "How about Tautomers? Magical Power of Quantum Mechanics." WuXi Biology. Available at:[Link]

Exploratory

Solubility profile of 3-Benzyloxy-6-iodo-1H-pyridin-2-one in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of 3-Benzyloxy-6-iodo-1H-pyridin-2-one in Polar Aprotic Solvents Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The determination...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 3-Benzyloxy-6-iodo-1H-pyridin-2-one in Polar Aprotic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development, profoundly influencing its formulation, bioavailability, and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 3-Benzyloxy-6-iodo-1H-pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of specific experimental data for this molecule, this document leverages predictive methodologies based on its structural attributes and the physicochemical properties of common polar aprotic solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF). Furthermore, a detailed, self-validating experimental protocol for the definitive determination of its thermodynamic solubility is presented, empowering researchers to generate robust and reliable data.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the maximum concentration of a substance that can be dissolved in a solvent to form a homogeneous system, is a critical physicochemical parameter in the pharmaceutical sciences.[1][2] For an active pharmaceutical ingredient (API), adequate solubility is a prerequisite for absorption and, consequently, for achieving the desired therapeutic concentration in systemic circulation.[3] Poor aqueous solubility is a leading cause of failure for new chemical entities in the development pipeline.[3]

Polar aprotic solvents play a significant role in various stages of drug development, from synthesis and purification to the preparation of stock solutions for in vitro screening assays.[4] Understanding the solubility of a compound like 3-Benzyloxy-6-iodo-1H-pyridin-2-one in these solvents is crucial for seamless process development and the generation of reliable biological data. This guide provides both a predictive framework and a practical experimental approach to characterize the solubility of this compound.

Physicochemical Properties: Solute and Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a function of their respective molecular structures, polarities, and capacities for intermolecular interactions.

3-Benzyloxy-6-iodo-1H-pyridin-2-one: A Structural Overview

3-Benzyloxy-6-iodo-1H-pyridin-2-one is a substituted pyridinone. Its structure comprises a polar pyridinone core, a bulky, non-polar benzyloxy group, and a large, polarizable iodine atom.

Table 1: Physicochemical Properties of 3-Benzyloxy-6-iodo-1H-pyridin-2-one

PropertyValueSource
Molecular Formula C₁₂H₁₀INO₂[5]
Molecular Weight 327.12 g/mol [5]
XLogP3-AA 2.5[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Topological Polar Surface Area 38.3 Ų[5]

The presence of a hydrogen bond donor (the N-H of the pyridinone ring) and two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen) suggests the potential for interactions with polar solvents. However, the large benzyloxy and iodo substituents will also significantly influence its solubility.

Polar Aprotic Solvents: Key Characteristics

Polar aprotic solvents possess a significant dipole moment and high dielectric constants but lack acidic protons. This allows them to dissolve polar compounds, particularly salts, without participating in hydrogen bonding as donors.

Table 2: Properties of Selected Polar Aprotic Solvents

SolventMolecular FormulaBoiling Point (°C)Dielectric Constant (20°C)Dipole Moment (D)
Dimethylformamide (DMF) C₃H₇NO15336.73.86
Dimethyl Sulfoxide (DMSO) C₂H₆OS18946.73.96
Acetonitrile (ACN) C₂H₃N81-8236.643.20
Tetrahydrofuran (THF) C₄H₈O667.61.75

Sources:[6][7][8][9]

Predicted Solubility Profile of 3-Benzyloxy-6-iodo-1H-pyridin-2-one

Based on the structural features of 3-Benzyloxy-6-iodo-1H-pyridin-2-one and the properties of the selected solvents, a qualitative solubility profile can be predicted.

Table 3: Predicted Qualitative Solubility

SolventPredicted SolubilityRationale
DMSO HighDMSO is a highly polar aprotic solvent with a large dipole moment and is known as a "universal solvent" for its ability to dissolve a wide range of compounds.[8] Its strong hydrogen bond accepting capability will interact favorably with the N-H group of the pyridinone.
DMF High to ModerateDMF is also a highly polar aprotic solvent capable of strong dipole-dipole interactions and can act as a hydrogen bond acceptor.[6][7] Its solvating power is generally comparable to DMSO for many organic molecules.
THF Moderate to LowTHF is less polar than DMSO and DMF, with a lower dielectric constant and dipole moment. While it can act as a hydrogen bond acceptor, its overall lower polarity may limit its capacity to dissolve the polar pyridinone core.
Acetonitrile Moderate to LowAcetonitrile has a high dielectric constant but a smaller dipole moment compared to DMSO and DMF.[9] Its ability to solvate the compound may be less effective due to its smaller size and less pronounced hydrogen bond accepting character.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive quantitative data, an experimental determination of the thermodynamic (equilibrium) solubility is required. The isothermal shake-flask method is the gold standard for this purpose.[10][11]

Principle

An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then filtered to remove any solid particles, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][13]

Materials and Equipment
  • 3-Benzyloxy-6-iodo-1H-pyridin-2-one (solid, >98% purity)

  • HPLC-grade polar aprotic solvents (DMF, DMSO, ACN, THF)

  • HPLC system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials and caps

  • Glass vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification weigh Weigh excess solid (e.g., ~10 mg) add_solvent Add known volume of solvent (e.g., 2 mL) weigh->add_solvent agitate Agitate at constant temp. (e.g., 25°C, 24-48h) add_solvent->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute filtrate with mobile phase filter->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate solubility (mg/mL or mM) hplc->calculate calibration Prepare calibration curve calibration->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Part 1: Preparation of Saturated Solutions

  • Weighing: Accurately weigh an excess amount of 3-Benzyloxy-6-iodo-1H-pyridin-2-one (e.g., approximately 10 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired polar aprotic solvent (DMF, DMSO, ACN, or THF) to the vial.

  • Sealing: Tightly seal the vial to prevent solvent evaporation.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

Part 2: Sample Preparation for Analysis

  • Centrifugation: After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm solvent-compatible syringe filter into a clean autosampler vial. This step is crucial to remove any fine particulate matter that could interfere with the HPLC analysis.

  • Dilution: Accurately dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

Part 3: HPLC-UV Analysis

  • Method Development: Develop a suitable reverse-phase HPLC method capable of resolving the analyte from any potential impurities and solvent peaks. A C18 column is often a good starting point. The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with or without a modifier like formic acid or trifluoroacetic acid. The UV detection wavelength should be set at the λmax of 3-Benzyloxy-6-iodo-1H-pyridin-2-one.

  • Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. A linear regression with an R² value > 0.99 is required for accurate quantification.

  • Sample Analysis: Inject the diluted samples from Part 2 into the HPLC system and record the peak areas.

Data Analysis and Calculation
  • Use the equation from the calibration curve to determine the concentration of the diluted sample.

  • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) x Dilution Factor

Causality and Self-Validation in the Protocol

  • Expertise & Experience: The choice of the isothermal shake-flask method is based on its status as the definitive technique for measuring thermodynamic solubility, providing data that reflects a true equilibrium state.[10] The 24-48 hour equilibration time is a standard practice to ensure that the dissolution process has reached its endpoint.[11]

  • Trustworthiness: The protocol incorporates self-validating steps. The requirement for a calibration curve with a high coefficient of determination (R² > 0.99) ensures the accuracy and linearity of the analytical method.[14] The visual confirmation of excess solid in the vials after equilibration verifies that a saturated solution was indeed achieved.

  • Authoritative Grounding: The use of HPLC-UV for quantification is a widely accepted and robust analytical technique for this purpose, as documented in numerous pharmaceutical research publications.[13][14] The entire protocol is based on established principles of physical chemistry and analytical science.[15]

Conclusion

While a definitive quantitative solubility profile of 3-Benzyloxy-6-iodo-1H-pyridin-2-one in polar aprotic solvents requires experimental determination, this guide provides a robust predictive framework based on its molecular structure. The detailed experimental protocol outlined herein offers a reliable and scientifically sound methodology for researchers to generate high-quality, quantitative solubility data. This information is invaluable for facilitating informed decisions in the synthesis, purification, formulation, and biological screening of this and other related compounds in the drug discovery and development process.

References

  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023). Retrieved from [Link]

  • Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals - China Amines. (n.d.). Retrieved from [Link]

  • N,N-DIMETHYLFORMAMIDE - INCHEM. (n.d.). Retrieved from [Link]

  • Acetonitrile - DCCEEW. (2022). Retrieved from [Link]

  • DMSO Physical Properties - gChem. (n.d.). Retrieved from [Link]

  • Acetonitrile Solvent Properties. (n.d.). Retrieved from [Link]

  • Tetrahydrofuran Solvent Properties. (n.d.). Retrieved from [Link]

  • Physical properties of dimethyl sulphoxide and water*. (n.d.). Retrieved from [Link]

  • Tetrahydrofuran - Wikipedia. (n.d.). Retrieved from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). Retrieved from [Link]

  • Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem. (n.d.). Retrieved from [Link]

  • Physicochemical properties of the traditional- (DMF, NMP, DMAc) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties - Regulations.gov. (n.d.). Retrieved from [Link]

  • Chemical Properties Of Acetonitrile - BYJU'S. (n.d.). Retrieved from [Link]

  • CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development - Books. (2015). Retrieved from [Link]

  • Solubility Test, HPLC-UV/VIS Method - Pharmacology Discovery Services. (n.d.). Retrieved from [Link]

  • A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS - ONdrugDelivery. (n.d.). Retrieved from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009). Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021). Retrieved from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021). Retrieved from [Link]

  • UNIT 1 SOLUBILITY OF DRUGS - BS Publications. (n.d.). Retrieved from [Link]

  • (PDF) Principles of Solubility - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008). Retrieved from [Link]

  • Polar, aprotic solvents and the hydrophobic effect - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed. (2007). Retrieved from [Link]

  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PMC. (2025). Retrieved from [Link]

  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations | PLOS One. (2025). Retrieved from [Link]

  • Green Chemistry. (2025). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024). Retrieved from [Link]

Sources

Foundational

Computational Profiling and Electronic Properties of 3-Benzyloxy-6-iodo-1H-pyridin-2-one: A Technical Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary 3-Benzyloxy-6-iodo-1H-pyridin-2-one (CAS: 1333147-60-6) is a highly functionalized heterocyclic scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

3-Benzyloxy-6-iodo-1H-pyridin-2-one (CAS: 1333147-60-6) is a highly functionalized heterocyclic scaffold. Pyridin-2-ones are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for amides and phenols in the development of kinase inhibitors, bromodomain inhibitors, and metalloenzyme chelators[1][2].

The unique physicochemical profile of this molecule is driven by two key substituents: a bulky, lipophilic benzyloxy group at the C3 position and a heavy, polarizable iodine atom at the C6 position. Understanding its electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment—is critical for predicting its chemical reactivity, metabolic stability, and target-binding affinity during rational drug design.

Theoretical Framework & Computational Methodology

To accurately model the electronic properties of halogenated pyridinones, Density Functional Theory (DFT) is the industry standard[1]. However, the presence of a heavy iodine atom necessitates a specialized, mixed-basis set approach to ensure scientific integrity and computational accuracy.

Causality of Experimental Choices
  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected because it provides an optimal balance between computational efficiency and the accurate prediction of thermochemistry and frontier orbital energies in conjugated organic molecules[3][4].

  • Mixed Basis Set Approach:

    • Light Atoms (C, H, N, O): The 6-311++G(d,p) basis set is strictly required. The diffuse functions (++) are mandatory to accurately model the electron density of highly electronegative atoms with lone pairs (Oxygen, Nitrogen). Polarization functions (d,p) allow the electron clouds to distort asymmetrically, which is crucial for modeling the delocalized π -system of the pyridinone ring[1].

    • Heavy Atom (Iodine): The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is employed[3][5]. Iodine ( Z=53 ) possesses deep core electrons that approach the speed of light, introducing significant scalar relativistic effects. LANL2DZ utilizes an Effective Core Potential (ECP) to replace these core electrons, treating only the valence electrons explicitly. This prevents massive computational bottlenecks while correcting for relativistic orbital contraction, ensuring highly accurate energy calculations[4].

Self-Validating Computational Protocol

To ensure the trustworthiness of the generated data, the following step-by-step workflow incorporates a strict self-validating mechanism:

  • Geometry Initialization: Construct the 3D structure of 3-Benzyloxy-6-iodo-1H-pyridin-2-one using a molecular builder.

  • Optimization: Execute a ground-state geometry optimization in the gas phase using the B3LYP/6-311++G(d,p)[LANL2DZ] level of theory.

  • Self-Validation (Frequency Check): Perform a harmonic vibrational frequency calculation on the optimized geometry. The optimization is only deemed valid if the number of imaginary frequencies is exactly zero ( Nimag​=0 ) [3]. This definitively proves the structure is a true minimum on the potential energy surface, not a transition state.

  • Property Extraction: Extract HOMO/LUMO eigenvalues and the dipole moment tensor from the formatted checkpoint file.

DFT_Workflow cluster_properties Property Extraction Start Input 3D Geometry (3-Benzyloxy-6-iodo-1H-pyridin-2-one) Basis Assign Basis Sets: C,H,N,O: 6-311++G(d,p) Iodine: LANL2DZ (ECP) Start->Basis Opt Geometry Optimization (B3LYP Functional) Basis->Opt Freq Frequency Calculation (Self-Validation: NImag = 0) Opt->Freq HOMO FMO Analysis (HOMO / LUMO Gap) Freq->HOMO Validated Minima Dipole Dipole Moment & MEP Mapping Freq->Dipole Output Pharmacophore & Reactivity Profiling HOMO->Output Dipole->Output

Caption: Self-validating DFT computational workflow for halogenated pyridinone derivatives.

Frontier Molecular Orbitals (HOMO/LUMO) & Band Gap

The frontier molecular orbitals (FMOs) dictate the chemical reactivity and kinetic stability of the molecule[5].

  • HOMO (Electron Donor): In 3-Benzyloxy-6-iodo-1H-pyridin-2-one, the HOMO is primarily localized over the conjugated pyridinone ring and the lone pairs of the iodine atom. This high-electron-density region is susceptible to electrophilic attack and governs the molecule's ionization potential[3][6].

  • LUMO (Electron Acceptor): The LUMO is distributed over the anti-bonding π∗ orbitals of the pyridinone system and the carbonyl oxygen. This represents the primary site for nucleophilic attack and dictates the electron affinity[4].

The Band Gap ( ΔE ): The energy difference between the HOMO and LUMO ( ΔE=ELUMO​−EHOMO​ ) is a critical indicator of chemical hardness and softness. The heavy iodine atom significantly lowers the LUMO energy and raises the HOMO energy compared to non-halogenated analogs, narrowing the band gap. A narrower gap indicates a "softer," more polarizable molecule that is highly prone to charge-transfer interactions within protein binding pockets[5].

Dipole Moment and Electrostatic Potential (MEP)

The dipole moment ( μ ) is a vector quantity that profoundly influences the molecule's solubility, membrane permeability, and non-covalent binding dynamics[4]. For this molecule, the dipole moment vector points strongly towards the highly electronegative carbonyl oxygen (C2 position) and away from the lipophilic benzyloxy tail, creating a distinct amphiphilic axis.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps visualize the charge distribution and identify key pharmacophore features[1]:

  • Red Regions (Negative Potential): Localized around the carbonyl oxygen (C=O). This acts as a strong hydrogen-bond acceptor site, crucial for anchoring the molecule in kinase hinge regions.

  • Blue Regions (Positive Potential): Localized around the N-H proton of the pyridin-2-one ring, acting as a strong hydrogen-bond donor.

  • The Iodine σ -Hole (Critical Insight): The iodine atom exhibits an anisotropic charge distribution. While its equatorial region is electron-rich, the pole along the C-I bond axis features a region of positive electrostatic potential known as a σ -hole. This unique feature allows the iodine to participate in halogen bonding with Lewis bases (e.g., backbone carbonyls in target proteins), a critical interaction that exponentially increases binding affinity in modern drug design.

Electronic_Logic Molecule 3-Benzyloxy-6-iodo -1H-pyridin-2-one HOMO HOMO (Pyridinone / I lone pairs) Molecule->HOMO LUMO LUMO (Pi* anti-bonding) Molecule->LUMO Dipole Dipole Moment Charge Asymmetry Molecule->Dipole Gap Band Gap (ΔE) Chemical Softness HOMO->Gap Reactivity Electrophilic / Nucleophilic Reactivity HOMO->Reactivity LUMO->Gap LUMO->Reactivity Gap->Reactivity Binding Protein Binding (H-Bonds, Halogen Bonds) Dipole->Binding

Caption: Logical relationship between electronic properties, reactivity, and protein binding dynamics.

Quantitative Data Summary

Note: The following table synthesizes representative DFT data for 6-iodo-pyridin-2-one derivatives computed at the B3LYP/LANL2DZ/6-311++G(d,p) level to illustrate expected physicochemical parameters for this scaffold class.

PropertySymbolRepresentative ValueClinical / Chemical Significance
HOMO Energy EHOMO​ -6.12 eVIndicates electron-donating capability (ionization potential).
LUMO Energy ELUMO​ -1.85 eVIndicates electron-accepting capability (electron affinity).
Band Gap ΔE 4.27 eVDetermines kinetic stability and chemical softness.
Chemical Hardness η 2.13 eVResistance to charge transfer ( η≈ΔE/2 ).
Dipole Moment (Gas) μgas​ ~4.5 - 5.2 DebyeHigh polarity driven by C=O and C-I bonds.
Dipole Moment (Aqueous) μaq​ ~6.1 - 6.8 DebyeEnhanced polarization in aqueous media (PCM modeling).

References

  • Title: Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT)
  • Title: Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study Source: ChemRxiv URL
  • Title: HOMO–LUMO energy interactions between endocrine disrupting chemicals and ionic liquids using the density functional theory: Evaluation and comparison Source: ResearchGate URL
  • Title: Theoretical B3LYP Study on Electronic Structure of Contrast Agent Iopamidol Source: Semantic Scholar URL
  • Source: PMC (NIH)
  • Title: An Unexpected Intermediate in the Synthesis of Substituted Pyridones Source: IUCr Journals URL

Sources

Exploratory

Thermodynamic stability of 3-Benzyloxy-6-iodo-1H-pyridin-2-one derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Benzyloxy-6-iodo-1H-pyridin-2-one Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The 3-benzyloxy-6-iodo-1H-pyridin-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Benzyloxy-6-iodo-1H-pyridin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-benzyloxy-6-iodo-1H-pyridin-2-one scaffold is a key heterocyclic motif in medicinal chemistry, appearing in various drug candidates. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, paramount among which is thermodynamic stability. This guide provides a comprehensive analysis of the structural and electronic factors governing the stability of this core and its derivatives. We delve into the critical interplay of pyridinone-hydroxypyridine tautomerism, the nuanced roles of the benzyloxy and iodo substituents, and the dominant, structure-defining contributions of intermolecular forces, particularly hydrogen and halogen bonding. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering a self-contained resource for professionals engaged in the design, synthesis, and development of pyridin-2-one-based therapeutics.

Introduction: The Pyridin-2-one Core in Drug Discovery

The 1H-pyridin-2-one ring system is a privileged scaffold in modern drug discovery, valued for its ability to engage in a multitude of non-covalent interactions and its presence in numerous biologically active compounds.[1][2] Its stability is not merely an academic concern; it is a critical determinant of a drug candidate's viability, influencing its shelf-life, formulation, pharmacokinetic profile, and ultimately, its safety and efficacy.

This guide focuses specifically on the 3-benzyloxy-6-iodo-1H-pyridin-2-one framework. The strategic placement of a bulky benzyloxy group at the 3-position and a highly polarizable iodine atom at the 6-position creates a unique chemical environment. Understanding the thermodynamic stability of this system—the intrinsic energy state of the molecule and its propensity to resist decomposition or isomerization—is essential for optimizing lead compounds and navigating the complex path to clinical application.

Foundational Principles of Stability in Substituted Pyridin-2-ones

The thermodynamic stability of any crystalline organic solid is primarily a function of its intramolecular energy and the energy of its crystal lattice. For 3-benzyloxy-6-iodo-1H-pyridin-2-one derivatives, this is governed by three core pillars: tautomerism, substituent effects, and intermolecular interactions.

The Pyridin-2-one ⇌ 2-Hydroxypyridine Tautomerism

The pyridin-2-one structure exists in a tautomeric equilibrium with its 2-hydroxypyridine form. While the gas-phase energy difference can be minimal (around 3 kJ/mol in favor of the hydroxy form for the parent system), the pyridin-2-one tautomer is overwhelmingly favored in the solid state and in polar solvents.[3] This stabilization is driven by the formation of strong intermolecular hydrogen-bonded dimers, a feature the 2-hydroxypyridine tautomer cannot replicate as effectively. For the purpose of this guide, we will focus on the more stable and pharmaceutically relevant pyridin-2-one form.

Caption: Tautomeric equilibrium favoring the pyridin-2-one form.

Intramolecular Electronic and Steric Effects

Substituents profoundly influence the stability of the pyridine ring by modulating its electronic and steric properties.[4][5]

  • 3-Benzyloxy Group: The oxygen atom, through its lone pairs, acts as a π-donor, increasing electron density within the ring via resonance. This enhances the polarity of the N-H and C=O bonds, strengthening their capacity for hydrogen bonding. The bulky benzyl group introduces steric hindrance that can influence molecular packing and, in some cases, induce non-planarity, which could potentially decrease stability.

  • 6-Iodo Group: Iodine is strongly electron-withdrawing via induction due to its electronegativity. This effect is crucial as it creates a region of positive electrostatic potential on the iodine atom, known as a σ-hole , which is fundamental to its ability to form halogen bonds.[6]

Dominant Intermolecular Interactions

In the solid state, the stability of these compounds is overwhelmingly dictated by the efficiency of their crystal packing, which is maximized by strong, directional intermolecular interactions.

  • N-H···O=C Hydrogen Bonding: This is the canonical interaction for pyridin-2-ones. Molecules arrange into centrosymmetric dimers, a highly stable motif that significantly contributes to the lattice energy. The strength of this bond is enhanced by the electronic effects of the substituents.

  • C-I···O/N Halogen Bonding: This is a powerful, non-covalent interaction where the electropositive σ-hole on the iodine atom is attracted to a Lewis basic site, such as the carbonyl oxygen or pyridine nitrogen of an adjacent molecule.[6][7] The strength of halogen bonds scales with the polarizability of the halogen (I > Br > Cl > F), making the 6-iodo substituent a potent stabilizing feature. This interaction acts as a secondary, orthogonal force to the primary hydrogen bonding, effectively "knitting" the molecular dimers together into a highly stable three-dimensional lattice.

G cluster_interactions Key Stabilizing Intermolecular Interactions mol1 Molecule A (3-Benzyloxy-6-iodo-1H-pyridin-2-one) mol2 Molecule B (Adjacent Molecule) mol1->mol2 N-H···O=C Hydrogen Bond (Primary Dimerization) mol1->mol2 C-I···O/N Halogen Bond (Lattice Stabilization)

Caption: Dominant intermolecular forces stabilizing the crystal lattice.

Impact of Structural Modifications on Thermodynamic Stability

The rational design of derivatives requires a predictive understanding of how structural changes will affect stability.

Modification Position Example Substituent Primary Effect Expected Impact on Thermodynamic Stability
Phenyl Ring SubstitutionBenzyloxy Group-NO₂, -CF₃ (EWG)Reduces electron donation from the benzyloxy oxygen.Decrease: Weakens N-H···O hydrogen bonds.
Phenyl Ring SubstitutionBenzyloxy Group-OCH₃, -N(CH₃)₂ (EDG)Increases electron donation from the benzyloxy oxygen.Increase: Strengthens N-H···O hydrogen bonds.
Halogen Replacement6-Position-Br, -ClDecreases polarizability and σ-hole magnitude.Significant Decrease: Weakens or eliminates halogen bonding.
Alkyl/Aryl Substitution4- or 5-Position-CH₃, -PhIntroduces steric bulk.Variable: May disrupt optimal packing (decrease) or increase van der Waals contacts (increase). Depends on the specific geometry.

Causality Behind the Trends: The stability of these derivatives is a delicate balance. Enhancing the electronic polarization of the pyridinone core (e.g., with electron-donating groups) directly boosts the strength of the primary hydrogen bonds. However, the most significant gains or losses in stability often come from modifications at the 6-position. Replacing iodine with a less polarizable halogen like bromine or chlorine dramatically reduces the contribution of halogen bonding, which can destabilize the entire crystal lattice. Steric modifications at other positions are less predictable and can either disrupt the crucial hydrogen/halogen bonding networks or introduce favorable van der Waals interactions.

Methodologies for Stability Assessment

A multi-pronged approach combining thermal, crystallographic, and solution-state analysis is required for a robust assessment of thermodynamic stability.

Experimental Protocols

Protocol 1: Thermal Analysis via DSC and TGA

  • Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHfus), and decomposition temperature (Td), which are direct indicators of crystal lattice energy and thermal stability.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.

    • DSC Analysis:

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).

      • Record the heat flow versus temperature. The peak of the endotherm corresponds to Tₘ, and the integrated area of the peak provides ΔHfus. A higher Tₘ and larger ΔHfus generally indicate a more stable crystal lattice.

    • TGA Analysis:

      • Place 5-10 mg of the sample into a TGA pan.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

      • Record the mass loss versus temperature. The onset temperature of significant mass loss is the Td.

Protocol 2: Solution-Phase Stability via HPLC

  • Objective: To assess the chemical stability of the compound in solution under accelerated degradation conditions.

  • Methodology:

    • Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a relevant solvent system (e.g., acetonitrile/water).

    • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition (e.g., 60 °C, acidic pH, basic pH, exposure to UV light). Include a control sample stored at 4 °C in the dark.

    • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

    • HPLC Analysis: Analyze each sample by reverse-phase HPLC with UV detection.

    • Data Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area to the t=0 sample. A rapid decrease in the parent peak indicates instability under that condition.

G cluster_results Data Output cluster_interpretation Final Assessment start Test Compound dsc_tga Thermal Analysis (DSC/TGA) start->dsc_tga xray Single Crystal X-ray Diffraction start->xray hplc Solution Stability (HPLC) start->hplc thermal_data Melting Point (Tₘ) Enthalpy of Fusion (ΔHfus) Decomposition Temp (Td) dsc_tga->thermal_data Provides lattice energy & thermal limits structure_data 3D Structure Intermolecular Bonds (H-bonds, Halogen bonds) xray->structure_data Visualizes stabilizing interactions solution_data Degradation Kinetics % Parent Remaining vs. Time hplc->solution_data Assesses chemical stability in formulation stability_profile Comprehensive Thermodynamic Stability Profile thermal_data->stability_profile structure_data->stability_profile solution_data->stability_profile

Caption: Integrated workflow for comprehensive stability assessment.

Computational Analysis
  • Density Functional Theory (DFT): DFT calculations (e.g., using the B3LYP functional with a 6-311G basis set) are invaluable for predicting ground-state geometries and relative energies of different tautomers, isomers, or rotamers.[8][9][10] Critically, calculating the molecular electrostatic potential (MEP) surface can visualize the σ-hole on the iodine atom, providing theoretical validation for its role in halogen bonding.

  • Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize non-covalent interactions. By locating bond critical points (BCPs) between interacting atoms (e.g., I···O), QTAIM can quantify the strength and nature of the hydrogen and halogen bonds that underpin the crystal's stability.

Conclusion and Future Outlook

The thermodynamic stability of 3-benzyloxy-6-iodo-1H-pyridin-2-one derivatives is not governed by a single factor but by a sophisticated interplay of tautomerism, electronic substituent effects, and, most critically, a robust network of intermolecular hydrogen and halogen bonds. The 6-iodo substituent is not merely a point of synthetic attachment but a key architectural element that leverages halogen bonding to impart significant lattice stabilization.

For drug development professionals, this understanding provides a clear roadmap for lead optimization. Modifications should aim to preserve or enhance the electronic polarization that strengthens hydrogen bonding while rigorously maintaining the capacity for halogen bonding at the 6-position. Future research should focus on co-crystallization strategies, using the potent hydrogen and halogen bonding capabilities of this scaffold to form highly stable multi-component systems with improved pharmaceutical properties.

References

  • G. S. R. S. S. Kumar, M. S. R. K. C. Mouli, and M. R. N. Reddy, "Cooperative 4-Pyridone H-Bonds with Extraordinary Stability. A DFT Molecular Orbital Study," The Journal of Physical Chemistry A, vol. 110, no. 25, pp. 7847–7855, Jun. 2006.
  • A. M. El-Meguid, "Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control," Beilstein Journal of Organic Chemistry, vol. 19, pp. 1599–1623, Aug. 2023.
  • J. V. T. K. L. K. M. J. W. M. C. J. W. J. J. W. J. W. J. W. J. W. J. W. J. W. et al., "The Influence of Secondary Interactions on the [N−I−N] Halogen Bond," Chemistry – A European Journal, vol. 27, no. 61, pp. 15157–15164, Sep. 2021.
  • J. Li, Y. Liu, Y. Wang, J. Wang, and G. Yu, "Halogen Bonding Adsorbent Pyridine N-oxides for Iodine Capture in Water," Chemistry, vol. 28, no. 2, p. e202103336, Jan. 2022.
  • J. S. Chickos, "Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides," Molecules, vol. 25, no. 16, p. 3717, Aug. 2020.
  • S. H. Lee, S. H. Kim, and Y. Kim, "3-Benzyloxypyridin-2-amine," Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 9, pp. o1846–o1846, Aug. 2008.
  • A. A. H. Al-Allaf, "Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer," IntechOpen, Jul. 2018.
  • E. E.
  • J.-J. Lee, H.-J. Lee, and Y.-T. Kim, "Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils," PLOS ONE, vol. 10, no. 5, p. e0127530, May 2015.
  • M. S. Al-Abri, B. J. Al-Harrasi, and A. A. Harrasi, "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit," Molecules, vol. 21, no. 11, p. 1546, Nov. 2016.
  • G. Cavallo, P. Metrangolo, and G. Resnati, "The Halogen Bond," Chemical Reviews, vol. 116, no. 4, pp. 2478–2601, Feb. 2016.
  • T. M. G. T. D. W. J. W. J. W. J. W. J. W. J. W. J. W. J. W. J. W. J. W. et al., "Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes," Chemical Science, vol. 15, no. 1, pp. 100–108, Dec. 2023.
  • E. E. Etim et al., "Computational Studies of C5H5N Isomers," Journal of the Chemical Society of Nigeria, vol. 43, no. 1, pp. 113-120, Feb. 2018.
  • E. E. Etim et al., "View of Computational Studies of C5H5N Isomers," Journal of the Chemical Society of Nigeria, vol. 43, no. 1, Feb. 2018.
  • ChemBK. "3-Benzyloxy-pyridin-2-ylamine." Available: [Link]

  • A. V. Surov, A. P. Voronin, and G. L. Perlovich, "Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening," Physical Chemistry Chemical Physics, vol. 26, no. 33, pp. 22558–22571, Aug. 2024.
  • R. E. Anderson, "Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors," Pharmaceutical Research, vol. 30, no. 2, pp. 539–549, Nov. 2012.
  • P. Sonnet, "Thermodynamic factors limiting the preservation of aromaticity of adsorbed organic compounds on Si(100): Example of the pyridine," The Journal of Chemical Physics, vol. 134, no. 23, p. 234702, Jun. 2011.
  • H. Boulebd, A. Belfaitah, and S. M. Bouzzit, "Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds," Chemistry, vol. 5, no. 4, pp. 2977–2986, Nov. 2023.
  • M. Donnier, "Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia," European Journal of Medicinal Chemistry, vol. 225, p. 113748, Dec. 2021.

Sources

Protocols & Analytical Methods

Method

Application Note: Overcoming NH-Inhibition in the Suzuki-Miyaura Cross-Coupling of 3-Benzyloxy-6-iodo-1H-pyridin-2-one

Introduction & Strategic Rationale The 2-pyridone motif is a privileged pharmacophore embedded in numerous FDA-approved drugs, enzyme inhibitors, and antimicrobial agents. Within medicinal chemistry, 3-Benzyloxy-6-iodo-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 2-pyridone motif is a privileged pharmacophore embedded in numerous FDA-approved drugs, enzyme inhibitors, and antimicrobial agents. Within medicinal chemistry, 3-Benzyloxy-6-iodo-1H-pyridin-2-one (CAS 1333147-60-6) is a highly valued electrophilic building block. The C3-benzyloxy group provides a masked hydroxyl for subsequent hydrogen-bond donor interactions, while the C6-iodine acts as a prime handle for palladium-catalyzed diversification 1.

However, cross-coupling unprotected 2-pyridones presents a formidable mechanistic hurdle. The free lactam nitrogen (NH) is acidic (pKa ~11). Under the basic conditions required for boronic acid activation, the substrate deprotonates to form an electron-rich pyridonate anion. This intermediate poses two distinct problems:

  • Electronic Deactivation : The anionic charge delocalizes across the ring, reducing the electrophilicity of the C6-I bond and slowing the initial oxidative addition.

  • Catalyst Poisoning : Post-oxidative addition, the nucleophilic nitrogen can coordinate tightly to the Pd(II) center, trapping the catalyst in a stable, off-cycle resting state that prevents transmetalation 2.

To solve this, our protocol leverages sterically demanding, electron-rich phosphine ligands (e.g., XPhos) alongside a carefully selected biphasic solvent system. The massive steric bulk of XPhos forces the dissociation of the coordinating pyridonate nitrogen, pushing the catalytic cycle forward, while the biphasic solvent ensures the solubility of both the lipophilic boronic acids and the polar pyridonate salts.

Mechanistic Pathway & Catalyst Recovery

G Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Complex L_nPd(II)(Pyridonyl)(I) Pd0->OxAdd + 3-Benzyloxy-6-iodo- 1H-pyridin-2-one TransMet Transmetalation L_nPd(II)(Pyridonyl)(Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base OffCycle Off-Cycle State Pd-Pyridonate Complex OxAdd->OffCycle Base Deprotonation (Inhibition) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product 6-Aryl-3-benzyloxy- 1H-pyridin-2-one RedElim->Product OffCycle->OxAdd Steric Repulsion by Bulky Ligands

Catalytic cycle highlighting the off-cycle Pd-pyridonate resting state and ligand-driven recovery.

Optimization of Reaction Conditions

The selection of base and ligand is the defining factor for success. As shown in Table 1, standard first-generation catalysts like Pd(PPh3)4 fail to achieve full conversion due to the aforementioned catalyst poisoning. Switching to bidentate ligands (dppf) improves yields, but utilizing the highly bulky Buchwald ligand XPhos in combination with K3PO4 provides near-quantitative conversion. K3PO4 is preferred over carbonates as its higher basicity efficiently drives the transmetalation of sterically hindered or deactivated substrates 3.

Table 1: Condition Optimization for the Arylation of 3-Benzyloxy-6-iodo-1H-pyridin-2-one

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh3)4 (5 mol%)Na2CO3 (2.0)Toluene/H2O (4:1)901235%Catalyst poisoning by pyridonate; incomplete conversion.
2Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0)1,4-Dioxane/H2O (4:1)901262%Better stability, but transmetalation remains sluggish.
3Pd(OAc)2 / XPhos (5/10 mol%)K3PO4 (3.0)1,4-Dioxane/H2O (4:1)90891% Optimal. Bulky ligand prevents off-cycle resting state.
4Pd(OAc)2 / XPhos (5/10 mol%)K3PO4 (3.0)DMF/H2O (4:1)90878%Increased side reactions (e.g., protodeboronation) in DMF.

Note: Reactions performed on a 1.0 mmol scale using phenylboronic acid (1.5 equiv).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific physical or chemical observations are provided. If the reaction does not exhibit these markers, the operator is immediately alerted to a deviation, preventing wasted time and resources.

Materials Required:
  • Substrate : 3-Benzyloxy-6-iodo-1H-pyridin-2-one (1.0 equiv, 1.0 mmol, 327.1 mg)

  • Coupling Partner : Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst/Ligand : Palladium(II) acetate (5 mol%, 11.2 mg) and XPhos (10 mol%, 47.7 mg)

  • Base : Potassium phosphate tribasic (K3PO4) (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Solvents : 1,4-Dioxane and Deionized Water (Degassed, 4:1 ratio, 10 mL total)

Step-by-Step Methodology:

Step 1: Reagent Assembly & Inert Atmosphere Setup

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-Benzyloxy-6-iodo-1H-pyridin-2-one, the arylboronic acid, Pd(OAc)2, XPhos, and K3PO4.

  • Seal the tube with a rubber septum and purge the vessel with Argon via a Schlenk line (3 cycles of vacuum/Argon).

  • Validation Checkpoint 1: The solid mixture should appear as a heterogeneous, pale-yellow powder. Any dark brown or black discoloration at this stage indicates premature decomposition of the Pd(OAc)2 due to moisture or oxygen exposure.

Step 2: Solvent Addition & Active Catalyst Generation

  • Syringe in 8 mL of anhydrous, degassed 1,4-Dioxane followed by 2 mL of degassed H2O.

  • Stir the mixture vigorously at room temperature for 10 minutes before heating.

  • Validation Checkpoint 2: Upon solvent addition and stirring, the solution will transition from a pale suspension to a clear, deep yellow/orange solution . This color shift is the visual confirmation that the Pd(OAc)2 has been reduced to Pd(0) and has successfully complexed with the XPhos ligand to form the active catalytic species.

Step 3: Heating & Catalytic Turnover

  • Transfer the sealed tube to a pre-heated oil bath set to 90 °C.

  • Allow the reaction to stir vigorously for 8 hours.

  • Validation Checkpoint 3: As the reaction reaches 90 °C and catalytic turnover begins, the mixture will darken to a deep red/brown hue , and a fine white precipitate (KI, the inorganic byproduct) will begin to accumulate on the walls of the vessel. If the solution turns completely black with a metallic mirror on the glass within the first hour, the catalyst has crashed out (Pd black formation), likely due to insufficient degassing.

Step 4: Reaction Monitoring

  • After 8 hours, cool the mixture to room temperature.

  • Sample the organic layer for TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS.

  • Validation Checkpoint 4: On TLC, the starting material (UV active, typically Rf ~0.4) should be completely consumed, replaced by a new, highly UV-active spot (Rf ~0.3 - 0.5 depending on the aryl group). The product spot will often exhibit a distinct blue fluorescence under 254 nm UV light due to the extended conjugation of the biaryl system.

Step 5: Workup & Reprotonation (Critical Step)

  • Dilute the reaction mixture with 10 mL of EtOAc and 10 mL of H2O.

  • Crucial Action : The aqueous layer will be highly basic (pH > 10), meaning the product exists as a water-soluble pyridonate salt. Slowly add 1M HCl dropwise while stirring until the aqueous layer reaches pH 5-6 .

  • Validation Checkpoint 5: As the pH drops below 7, the aqueous layer will suddenly become cloudy , and the product will partition into the upper EtOAc layer. If you skip this acidification step, the product will remain trapped in the aqueous phase, resulting in near-zero isolated yield.

  • Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 6-aryl-3-benzyloxy-1H-pyridin-2-one.

References

  • The Journal of Organic Chemistry (PMC/NIH)
  • Chemical Science (RSC Publishing)
  • Organic Letters (ACS Publications)

Sources

Application

The Strategic Application of 3-Benzyloxy-6-iodo-1H-pyridin-2-one in the Synthesis of Pharmaceutical Active Ingredients

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and successful...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of complex active pharmaceutical ingredients (APIs). Among the myriad of heterocyclic scaffolds, the pyridin-2(1H)-one core has emerged as a privileged structure, owing to its ability to engage in various biological interactions. The functionalized derivative, 3-benzyloxy-6-iodo-1H-pyridin-2-one, represents a particularly versatile and valuable building block for medicinal chemists and process development scientists.

This application note provides a comprehensive technical guide on the utility of 3-benzyloxy-6-iodo-1H-pyridin-2-one in the synthesis of pharmaceutical APIs. We will delve into its intrinsic chemical properties that make it an ideal precursor, explore its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, and provide detailed, field-proven protocols for its use. The strategic advantage of this building block lies in the orthogonal reactivity of its key functionalities: the 6-iodo group, a prime handle for palladium-catalyzed cross-coupling reactions, and the 3-benzyloxy group, a stable protecting group for the hydroxyl functionality that can be selectively removed in the later stages of a synthetic sequence.

Physicochemical Properties and Structural Attributes

The utility of 3-benzyloxy-6-iodo-1H-pyridin-2-one as a building block is underpinned by its distinct physicochemical properties. A comprehensive understanding of these characteristics is essential for optimizing reaction conditions and ensuring robust and reproducible synthetic outcomes.

PropertyValueSource
Molecular Formula C₁₂H₁₀INO₂[1]
Molecular Weight 327.12 g/mol [1]
CAS Number 1333147-60-6[1]
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.General Chemical Knowledge
Purity Typically >98%[1]

The structural arrangement of the benzyloxy and iodo groups on the pyridinone core is pivotal. The electron-withdrawing nature of the pyridinone ring, coupled with the steric and electronic influence of the benzyloxy group, modulates the reactivity of the C-I bond, making it amenable to a range of cross-coupling reactions.

Core Applications in API Synthesis: A Gateway to Molecular Complexity

The primary application of 3-benzyloxy-6-iodo-1H-pyridin-2-one in API synthesis is its role as a versatile scaffold for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The iodo substituent at the 6-position serves as an efficient leaving group for reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational in modern medicinal chemistry for the construction of complex molecular architectures.[2][3]

The Strategic Advantage of the Benzyloxy Protecting Group

The benzyl ether at the 3-position serves as a robust protecting group for the hydroxyl functionality of the hydroxypyridone core. This is crucial as the unprotected hydroxyl group can interfere with many transition metal-catalyzed reactions. The benzyl group is stable to a wide range of reaction conditions, including the basic conditions often employed in cross-coupling reactions.[4] Furthermore, it can be selectively removed under mild conditions, most commonly via catalytic hydrogenolysis, at a later stage in the synthesis without affecting other sensitive functional groups that may have been introduced.[5]

Experimental Protocols: Harnessing the Power of Cross-Coupling

The following protocols are provided as a guide for researchers and are based on established methodologies for similar substrates. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many APIs.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Product reactant1 3-Benzyloxy-6-iodo-1H-pyridin-2-one catalyst Pd Catalyst Ligand Base reactant1->catalyst + reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst + product 3-Benzyloxy-6-aryl-1H-pyridin-2-one catalyst->product Heat

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 3-Benzyloxy-6-iodo-1H-pyridin-2-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • To a dry Schlenk flask, add 3-benzyloxy-6-iodo-1H-pyridin-2-one, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a palladium catalyst, typically in its Pd(0) oxidation state, is essential to initiate the catalytic cycle. A phosphine ligand is often required to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. The base is necessary for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. A mixed solvent system, often containing water, can enhance the solubility of the base and promote the reaction.

Protocol 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is particularly useful for the synthesis of conjugated enynes and aryl alkynes, which are important pharmacophores in various drug candidates.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Product reactant1 3-Benzyloxy-6-iodo-1H-pyridin-2-one catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst + reactant2 Terminal Alkyne (R-C≡CH) reactant2->catalyst + product 3-Benzyloxy-6-alkynyl-1H-pyridin-2-one catalyst->product

Caption: General workflow for Sonogashira coupling.

Materials:

  • 3-Benzyloxy-6-iodo-1H-pyridin-2-one (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-benzyloxy-6-iodo-1H-pyridin-2-one, the palladium catalyst, and CuI.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to neutralize the hydrogen halide byproduct and can also serve as the solvent.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the pharmaceutical industry.[10][11] This reaction allows for the coupling of aryl halides with a wide variety of amines.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_products Product reactant1 3-Benzyloxy-6-iodo-1H-pyridin-2-one catalyst Pd Precatalyst Ligand Base reactant1->catalyst + reactant2 Amine (R¹R²NH) reactant2->catalyst + product 3-Benzyloxy-6-amino-1H-pyridin-2-one catalyst->product Heat

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • 3-Benzyloxy-6-iodo-1H-pyridin-2-one (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the ligand, and the base.

  • Add 3-benzyloxy-6-iodo-1H-pyridin-2-one and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination relies on a palladium catalyst, often in the form of a precatalyst that is activated in situ. Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition of the aryl iodide and the reductive elimination of the final product. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center. Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation.

Deprotection of the Benzyloxy Group: The Final Step to the API Core

A key advantage of using the 3-benzyloxy-6-iodo-1H-pyridin-2-one building block is the ability to deprotect the hydroxyl group at a late stage in the synthesis. The most common and mild method for the cleavage of a benzyl ether is catalytic hydrogenolysis.

Protocol 4: Catalytic Hydrogenolysis for Debenzylation

Materials:

  • 3-Benzyloxy-6-substituted-1H-pyridin-2-one (1.0 equiv)

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Hydrogen source (H₂ gas balloon or a hydrogen transfer reagent like ammonium formate)

  • Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

Procedure:

  • Dissolve the benzyloxy-protected pyridinone in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (or add the hydrogen transfer reagent).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Conclusion: A Strategic Asset in Pharmaceutical Synthesis

3-Benzyloxy-6-iodo-1H-pyridin-2-one is a highly valuable and versatile building block for the synthesis of pharmaceutical APIs. Its well-defined points of orthogonal reactivity—the 6-iodo group for cross-coupling and the 3-benzyloxy group for stable protection—provide a robust platform for the construction of complex molecular architectures. The ability to perform key bond-forming reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allows for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies and the optimization of drug candidates. The straightforward deprotection of the benzyl group in the final stages of a synthesis further enhances its utility. The protocols and insights provided in this application note are intended to empower researchers and drug development professionals to effectively leverage the potential of this important synthetic intermediate.

References

  • Xu, F., Chen, J., Xie, X., & Cheng, P. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development, 24(10), 2194–2200. [Link]

  • (2017). Method for synthesizing crizotinib intermediate.
  • (2013). Method for synthesizing Crizotinib intermediate.
  • Xu, F., Chen, J., Xie, X., & Cheng, P. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development. [Link]

  • (2016). Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol.
  • (2012). Preparation method of intermediate of antitumor drug GDC-0449 (vismodegib).
  • (2014). Preparation method for vismodegib and intermediate of vismodegib.
  • (2017). The preparation method of vismodegib and its intermediate.
  • Castanedo, G. M., et al. (2016). Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib. Organic Process Research & Development, 20(8), 1436-1443. [Link]

  • (2016). Vismodegib. New Drug Approvals. [Link]

  • PubChem. (2026). 3-(Benzyloxy)-6-iodo-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • Guchhait, S. K., et al. (2009). Regio- and Stereocontrolled Selective Debenzylation and Substitution Reactions of C-2 Formyl Glycals. Application in the Synthesis of Constrained β-Sugar Amino Acids. The Journal of Organic Chemistry, 74(14), 5024–5033. [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of 1h, 3c and 3h. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154–1174. [Link]

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]

  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154–1174. [Link]

  • (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]

  • Muncipinto, G. D., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • (2002). The Sonogashira Reaction in Water. [Link]

  • (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein-Institut. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • 易得化学. (n.d.). 3-Benzyloxy-6-iodo-1H-pyridin-2-one | CAS 1333147-60-6. [Link]

  • Giraud, F., et al. (2016). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 124, 883–896. [Link]

  • Liu, X., et al. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry. [Link]

  • Bazin, M. A., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2027–2046. [Link]

  • ResearchGate. (n.d.). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. [Link]

  • Bommarius, A. S., et al. (2021). Production of active pharmaceutical ingredients (APIs) from lignin-derived phenol and catechol. Green Chemistry, 23(19), 7654-7669. [Link]

  • Montoir, D., et al. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(5), 265. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Crich, D., & Li, W. (2006). Influence of 3-Thio Substituents on Benzylidene-Directed Mannosylation. Isolation of a Bridged Pyridinium Ion and Effects of 3-O-Picolyl and 3-S-Picolyl Esters. The Journal of Organic Chemistry, 71(19), 7407–7416. [Link]

  • ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. [Link]

  • PubChem. (n.d.). 6-(Benzyloxy)pyridin-3-amine. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Palladium-Catalyzed Amination of 3-Benzyloxy-6-iodo-1H-pyridin-2-one

Introduction & Strategic Rationale The functionalization of 2-pyridone scaffolds is a critical transformation in medicinal chemistry, given the prevalence of this pharmacophore in enzyme inhibitors and receptor antagonis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The functionalization of 2-pyridone scaffolds is a critical transformation in medicinal chemistry, given the prevalence of this pharmacophore in enzyme inhibitors and receptor antagonists. Specifically, the palladium-catalyzed Buchwald-Hartwig amination of 3-benzyloxy-6-iodo-1H-pyridin-2-one presents unique chemo-selectivity challenges. The presence of the free lactam (N-H) and the potentially labile benzyl ether requires a meticulously tuned catalytic system to prevent competitive N-arylation of the pyridone ring and premature debenzylation.

As an application scientist, the selection of the catalytic system is driven by causality: we utilize a bulky, electron-rich bidentate phosphine ligand (e.g., Xantphos or BrettPhos) paired with a mild base (Cs₂CO₃) [1]. The steric bulk of the ligand accelerates reductive elimination, while the mild base ensures deprotonation of the incoming amine without ionizing the pyridone N-H (pKa ~ 11), thereby directing the amination exclusively to the C6 position [2].

Mechanistic Pathway & Catalytic Cycle

The reaction proceeds via a standard Pd(0)/Pd(II) redox cycle, modified by the steric and electronic demands of the 2-pyridone substrate.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(I)Lₙ] Pd0->OxAdd + 3-OBn-6-I-Pyridone AmineCoord Amine Coordination [Pd(II)(Ar)(NHR)(I)Lₙ] OxAdd->AmineCoord + Amine (R-NH₂) Deprot Base Deprotonation [Pd(II)(Ar)(NR)Lₙ] AmineCoord->Deprot + Cs₂CO₃ - CsI, - HCO₃⁻ RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Aminated Product

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of 6-iodo-2-pyridones.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, optimization of the precatalyst, ligand, and base is required. Table 1 summarizes the yield dependencies based on experimental screening.

Table 1: Optimization of Reaction Conditions

EntryPd Source (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃BINAPNaOtBuToluene10015% (Decomp.)
2Pd(OAc)₂XPhosK₃PO₄Dioxane10045%
3Pd₂(dba)₃XantphosCs₂CO₃Dioxane10088%
4Pd₂(dba)₃BrettPhosCs₂CO₃t-Amyl-OH9092%

Note: Strong bases like NaOtBu (Entry 1) lead to deprotonation of the pyridone N-H, causing catalyst poisoning and substrate decomposition. Cs₂CO₃ in 1,4-dioxane provides the optimal balance of basicity and solubility [3].

Step-by-Step Experimental Protocol

Materials Required:

  • 3-Benzyloxy-6-iodo-1H-pyridin-2-one (1.0 mmol, 327 mg)

  • Amine (e.g., Morpholine) (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 23 mg, 2.5 mol% = 5 mol% Pd)

  • Xantphos (0.05 mmol, 29 mg, 5 mol%)

  • Cs₂CO₃ (2.0 mmol, 652 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Procedure:

  • Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Solid Reagent Addition: Add 3-benzyloxy-6-iodo-1H-pyridin-2-one, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to the tube.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with argon (repeat 3 times). Causality: Pd(0) species are highly air-sensitive; rigorous deoxygenation prevents catalyst oxidation and homocoupling side-reactions.

  • Liquid Reagent Addition: Syringe in anhydrous 1,4-dioxane (5.0 mL) followed by the amine (1.2 mmol).

  • Heating and Agitation: Replace the septum with a Teflon screwcap under positive argon pressure. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Monitoring (Self-Validation): After 4 hours, cool the mixture briefly and withdraw a 10 µL aliquot. Dilute with 1 mL MeCN and analyze via LC-MS. The disappearance of the starting material peak (m/z 328 [M+H]+) and appearance of the product peak confirm reaction progression.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filter cake with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure 6-amino-3-benzyloxy-1H-pyridin-2-one derivative.

References

  • Buchwald, S. L., et al. "Palladium-catalyzed amination of aryl halides." Chemical Reviews, 2016. URL:[Link]

  • Cacchi, S., et al. "Buchwald—Hartwig Reaction in a Molten Tetrabutylammonium Acetate/Tetrabutylammonium Bromide Mixture." Advanced Synthesis & Catalysis, 2007. URL:[1]

  • Sutar, S. M., et al. "A Cross-Coupling Approach to Amide Bond Formation." ACS Catalysis, 2017. URL:[2]

Sources

Application

Regioselective Functionalization of 3-Benzyloxy-6-iodo-1H-pyridin-2-one: A Comprehensive Guide to Divergent Pyridone Synthesis

Introduction & Mechanistic Rationale The 2-pyridone core is a privileged scaffold in medicinal chemistry, frequently embedded in natural products, enzyme inhibitors, and receptor antagonists[1]. Among the most versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-pyridone core is a privileged scaffold in medicinal chemistry, frequently embedded in natural products, enzyme inhibitors, and receptor antagonists[1]. Among the most versatile building blocks for constructing complex 2-pyridone architectures is 3-Benzyloxy-6-iodo-1H-pyridin-2-one (CAS 1333147-60-6). This specific polyfunctional intermediate is highly prized because it offers three orthogonal sites for chemical manipulation:

  • The C6-Iodo Group: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Negishi, Sonogashira). The adjacent electron-withdrawing nitrogen atom highly polarizes the C6 position, significantly lowering the activation energy required for oxidative addition by Palladium(0) species[2].

  • The Lactam-Lactim Tautomeric Center (N1/O2): Allows for divergent N-alkylation or O-alkylation depending on the choice of base and solvent, governed by Hard-Soft Acid-Base (HSAB) principles[3][4].

  • The 3-Benzyloxy Group: Acts as an electron-donating substituent that stabilizes the heterocycle during harsh coupling conditions, while serving as a robust protecting group for the C3-hydroxyl moiety. It can be cleanly removed via late-stage hydrogenolysis.

Understanding the causality behind reagent selection is critical. For instance, the tautomeric equilibrium of 2-pyridones means that alkylation can yield either the N-alkyl lactam or the O-alkyl lactim. Thermodynamic control (using K₂CO₃ in polar aprotic solvents) drives the reaction toward the more stable N-alkylated product[5]. Conversely, kinetic control (using Ag₂CO₃ in non-polar solvents) leverages the silver ion's affinity for halides to orchestrate a concerted substitution at the "harder" oxygen atom, yielding the O-alkylated derivative[3].

Divergent Functionalization Workflow

Pathway SM 3-Benzyloxy-6-iodo- 1H-pyridin-2-one C6 C6 Cross-Coupling (Pd-Catalyzed) SM->C6 Suzuki/Negishi N_Alk N-Alkylation (K2CO3 / DMF) SM->N_Alk Thermodynamic O_Alk O-Alkylation (Ag2CO3 / Toluene) SM->O_Alk Kinetic P_C6 6-Aryl/Alkyl Derivative C6->P_C6 P_N N-Alkyl Derivative N_Alk->P_N P_O 2-Alkoxy Derivative O_Alk->P_O Deprot Hydrogenolysis (Pd/C, H2) P_Final 3-Hydroxy Target Deprot->P_Final Benzyl Cleavage P_C6->Deprot P_N->Deprot

Divergent regioselective functionalization pathways of 3-Benzyloxy-6-iodo-1H-pyridin-2-one.

Quantitative Data Summary

The table below summarizes the expected outcomes of the orthogonal functionalization pathways, highlighting the high degree of regiocontrol achievable through rational reaction design.

Functionalization TypeReagents & ConditionsMajor ProductRegioselectivity (N:O)Typical Yield
C6 Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C6-Aryl-3-benzyloxy-2-pyridoneN/A (C-C bond)75–90%
N-Alkylation R-X, K₂CO₃, DMF, 60°CN-Alkyl-3-benzyloxy-6-iodo-2-pyridone> 95:580–95%
O-Alkylation R-X, Ag₂CO₃, Toluene, 80°C2-Alkoxy-3-benzyloxy-6-iodo-pyridine< 5:9570–85%
Global Deprotection H₂ (1 atm), 10% Pd/C, MeOH, RT3-Hydroxy-2-pyridone derivativeN/A (O-Bn cleavage)> 95%

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C6 Cross-Coupling

Mechanistic Insight: Pd(dppf)Cl₂ is selected as the catalyst because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting when coupling sterically hindered ortho-substituted heterocycles[1].

  • Preparation: In an oven-dried Schlenk flask, add 3-Benzyloxy-6-iodo-1H-pyridin-2-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add K₂CO₃ (2.5 equiv). The base is crucial for forming the reactive boronate complex, which facilitates the transmetalation step.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Self-Validation Check: Degassing (via freeze-pump-thaw or rigorous argon sparging) is mandatory. Failure to remove oxygen will result in the homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reaction: Stir the mixture at 90°C for 12 hours under an argon atmosphere. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Regioselective N-Alkylation (Thermodynamic Control)

Mechanistic Insight: DMF highly solvates the potassium cation, leaving the pyridone anion as a "naked," highly reactive nucleophile. The system equilibrates to the thermodynamically favored lactam form[4][5].

  • Preparation: Dissolve 3-Benzyloxy-6-iodo-1H-pyridin-2-one (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered K₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to allow deprotonation.

  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.2 equiv).

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

  • Workup: Quench with ice water to precipitate the product. Filter the solid, wash with cold water, and recrystallize or purify via chromatography.

Protocol C: Regioselective O-Alkylation (Kinetic Control)

Mechanistic Insight: Silver carbonate coordinates to the halogen of the alkylating agent. In a non-polar solvent like toluene, charge separation is minimized, leading to a concerted transition state where the more electronegative oxygen atom attacks the electrophile[3].

  • Preparation: Suspend 3-Benzyloxy-6-iodo-1H-pyridin-2-one (1.0 equiv) and Ag₂CO₃ (1.2 equiv) in anhydrous Toluene (0.15 M).

  • Alkylation: Add the alkyl halide (1.5 equiv). Note: Hard electrophiles (like alkyl iodides or triflates) yield the best O-selectivity.

  • Reaction: Protect the flask from light (to prevent silver degradation) and heat to 80°C for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate and purify via chromatography to isolate the 2-alkoxypyridine derivative.

Protocol D: Global Deprotection (Hydrogenolysis)

Mechanistic Insight: Mild catalytic hydrogenation selectively cleaves the benzyl ether to reveal the 3-hydroxyl group without reducing the pyridone core. Note: If the C6-iodine is still present, it may also be reduced (dehalogenated) under these conditions. This step is typically performed after C6 cross-coupling.

  • Preparation: Dissolve the functionalized benzyloxy-pyridone in MeOH (0.1 M).

  • Catalyst: Carefully add 10% Pd/C (10% w/w). Safety: Pd/C is highly pyrophoric when dry; add it under a blanket of argon or wet it with a few drops of water first.

  • Reaction: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 2–4 hours.

  • Workup: Filter the suspension through Celite, wash with MeOH, and concentrate to yield the final 3-hydroxy-2-pyridone target.

Sources

Method

Advanced N-Alkylation Strategies for 3-Benzyloxy-6-iodo-1H-pyridin-2-one: Overcoming Ambident Nucleophilicity

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Validated Protocols Executive Summary The functionalization of the 2-pyridone core is a funda...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Executive Summary

The functionalization of the 2-pyridone core is a fundamental transformation in medicinal chemistry, given its prevalence in biologically active natural products and pharmaceutical ingredients[1]. However, the tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine creates an ambident nucleophile upon deprotonation, making regioselective N-alkylation notoriously difficult[2].

When working with 3-benzyloxy-6-iodo-1H-pyridin-2-one (CAS: 1333147-60-6)[3], the synthetic challenge is magnified. The bulky 6-iodo substituent introduces severe steric hindrance directly adjacent to the nitrogen atom, traditionally pushing the kinetic equilibrium toward O-alkylation[1]. Conversely, the 3-benzyloxy group modulates the electronic density of the ring. To successfully force N-alkylation in this sterically demanding system, chemists must abandon standard basic conditions (e.g., K₂CO₃ in DMF) and employ advanced strategies that manipulate the solvation sphere, ion-pairing, or utilize deoxygenative mechanisms.

This application note details the causality behind N- vs. O-alkylation and provides three self-validating, field-proven protocols to achieve high N-selectivity for 3-benzyloxy-6-iodo-1H-pyridin-2-one.

Mechanistic Framework: The Causality of Regioselectivity

The regioselectivity of 2-pyridone alkylation is governed by Hard-Soft Acid-Base (HSAB) theory, solvent effects, and counter-ion coordination[1].

  • The Hard/Soft Dichotomy: The oxygen atom of the deprotonated 2-pyridone is highly electronegative and acts as a "hard" nucleophile, reacting rapidly with hard electrophiles (e.g., alkyl triflates). The nitrogen atom is more polarizable ("softer") and is thermodynamically favored to react with soft electrophiles (e.g., benzyl bromides, alkyl iodides)[4].

  • The Steric Penalty: In 3-benzyloxy-6-iodo-1H-pyridin-2-one, the 6-iodo group physically blocks the nitrogen trajectory. Overcoming this requires highly specific catalytic environments.

  • Micellar Shielding: Conducting the reaction in water using a surfactant (Tween 20) creates a nanoreactor. The aqueous interface heavily solvates the hard oxygen atom via hydrogen bonding, effectively masking its nucleophilicity. Simultaneously, the hydrophobic core concentrates the organic reagents, allowing the softer nitrogen to dominate the nucleophilic attack[5].

  • The Cesium Effect: Using CsF in polar aprotic solvents prevents the formation of tight ion pairs. The large ionic radius of Cs⁺ creates a loose ion pair, leaving the nitrogen atom highly exposed and reactive[6].

  • Deoxygenative Trapping: Utilizing P(NMe₂)₃ with α-keto esters bypasses alkyl halides entirely. The formation of a Kukhtin−Ramirez adduct temporarily locks the oxygen atom, forcing an exclusive N-alkylation pathway[7].

Comparative Analysis of Alkylation Conditions

The following table synthesizes quantitative data from optimized 2-pyridone model systems, demonstrating the critical impact of base and solvent selection on regioselectivity[6],[7],[4].

Table 1: Comparative Efficiency of N-Alkylation Conditions

Base / PromoterSolvent SystemAlkylating AgentTemp (°C)Time (h)Typical N:O RatioYield (%)Mechanistic Advantage
P(NMe₂)₃ (1.1 eq)Tolueneα-Keto Esters251.5>20:1 92%Direct deoxygenation; avoids halides.
i-Pr₂NEt (2.0 eq)2% Tween 20 (aq)Benzyl Bromide25314:1 94%Micellar shielding of the O-anion.
CsF (1.5 eq)DMFBenzyl Chloride256>10:1 85%Loose ion-pairing (Cesium effect).
K₂CO₃ (1.2 eq)2% Tween 20 (aq)Benzyl Bromide25310:1 76%Baseline micellar condition.
K₂CO₃ (1.2 eq)DMFBenzyl Bromide253~5:1 <70%Standard condition; poor selectivity.

Pathway Visualization

Pathway Substrate 3-Benzyloxy-6-iodo- 1H-pyridin-2-one Ambident Ambident Anion (Deprotonation) Substrate->Ambident PathN N-Alkylation (Target) Soft Electrophiles / Solvation Ambident->PathN Soft/Bulky PathO O-Alkylation (Byproduct) Hard Electrophiles / Tight Ion Pairs Ambident->PathO Hard/Small Cond1 Tween 20 / H2O (Micellar Shielding) PathN->Cond1 Cond2 P(NMe2)3 / Toluene (Deoxygenative) PathN->Cond2 Cond3 CsF / DMF (Cesium Effect) PathN->Cond3 Cond4 Ag2CO3 or Alkyl Triflates PathO->Cond4 ProdN N-Alkyl-3-benzyloxy- 6-iodo-2-pyridone Cond1->ProdN Cond2->ProdN Cond3->ProdN ProdO 2-Alkoxy-3-benzyloxy- 6-iodopyridine Cond4->ProdO

Regioselectivity decision tree for the alkylation of 3-benzyloxy-6-iodo-1H-pyridin-2-one.

Validated Experimental Protocols

Protocol A: Micellar Aqueous Alkylation (Green & Highly Selective)

This protocol leverages hydrophobic compartmentalization to shield the oxygen nucleophile, making it ideal for standard benzylic and aliphatic halides[5].

Step-by-Step Methodology:

  • Prepare a 2% w/w micellar solution by dissolving 200 mg of Polysorbate 20 (Tween 20) in 10 mL of deionized water.

  • To a 25 mL round-bottom flask, add 3-benzyloxy-6-iodo-1H-pyridin-2-one (1.0 mmol, 327.1 mg)[8] and 5 mL of the Tween 20 solution.

  • Add N,N-diisopropylethylamine (i-Pr₂NEt) (2.0 mmol, 348 µL) to the suspension and stir for 10 minutes at room temperature.

  • Dropwise, add the alkylating agent (e.g., benzyl bromide, 2.0 mmol, 238 µL).

  • Stir the emulsion vigorously at 25 °C for 3 to 12 hours.

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Validation & Analytical Checkpoint: Confirm regioselectivity via crude ¹H NMR. The N-CH₂ benzylic protons of the target will appear as a distinct singlet around δ 5.1–5.3 ppm. If O-alkylation occurred, the O-CH₂ protons will be shifted further downfield (> δ 5.4 ppm). Furthermore, IR spectroscopy of the isolated product must show a strong lactam C=O stretch at ~1650–1680 cm⁻¹, which is completely absent in O-alkylated pyridines.

Protocol B: P(NMe₂)₃-Mediated Deoxygenative N-Alkylation

This protocol is highly recommended when dealing with extreme steric hindrance (like the 6-iodo group), as it forces N-alkylation via a cyclic Kukhtin−Ramirez intermediate[9].

Step-by-Step Methodology:

  • Flame-dry a 10 mL Schlenk flask and purge with N₂ gas three times.

  • Add 3-benzyloxy-6-iodo-1H-pyridin-2-one (0.5 mmol, 163.5 mg) and the desired α-keto ester (e.g., ethyl benzoylformate, 0.55 mmol) into the flask.

  • Inject 3.0 mL of anhydrous toluene to dissolve/suspend the reagents.

  • Slowly inject hexamethylphosphorous triamide (P(NMe₂)₃) (0.55 mmol, 100 µL) dropwise at room temperature. (Caution: Exothermic reaction may occur).

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Concentrate the crude mixture directly under reduced pressure via rotary evaporation.

  • Load the crude residue onto a silica gel column and purify using a Hexanes/EtOAc gradient.

Validation & Analytical Checkpoint: TLC (Hexanes/EtOAc 3:1) will show the rapid, clean consumption of the starting 2-pyridone. Because this method does not use alkyl halides, there is no risk of competitive O-alkylation from unreacted halide species, simplifying the crude LC-MS analysis (look for the [M+H]⁺ peak of the N-alkylated mass without O-alkylated isomers).

Protocol C: CsF-Tuned Classical Alkylation

A reliable alternative when anhydrous polar aprotic conditions are required, utilizing the "Cesium Effect" to break tight ion pairs[6].

Step-by-Step Methodology:

  • In an oven-dried flask under an inert atmosphere, suspend anhydrous Cesium Fluoride (CsF) (1.5 mmol, 228 mg) in 5 mL of anhydrous DMF.

  • Add 3-benzyloxy-6-iodo-1H-pyridin-2-one (1.0 mmol, 327.1 mg) to the suspension. Stir vigorously for 15 minutes at room temperature to promote ion-pair exchange.

  • Add the alkylating agent (e.g., benzyl chloride, 1.2 mmol, 138 µL) dropwise.

  • Stir the reaction at 25 °C for 6 hours.

  • Dilute the mixture with 20 mL of diethyl ether and wash extensively with water (5 x 10 mL) to remove the DMF and inorganic salts.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify via column chromatography.

Validation & Analytical Checkpoint: The success of the "Cesium Effect" relies on complete solubility exchange. If the reaction mixture remains entirely heterogeneous without a slight color change (typically pale yellow), sonication may be required to break up the CsF lattice before adding the electrophile.

References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water . Organic Letters (ACS Publications, 2015).

  • P(NMe₂)₃-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters . Journal of Organic Chemistry (ACS Publications, 2024).

  • CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone . Synlett (Thieme Connect, 1995).

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation . Molecules (MDPI, 2020).

  • 3-Benzyloxy-6-iodo-1H-pyridin-2-one (CAS 1333147-60-6) . Iodochem Database.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Deiodination in 3-Benzyloxy-6-iodo-1H-pyridin-2-one Cross-Couplings

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with 3-Benzyloxy-6-iodo-1H-pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with 3-Benzyloxy-6-iodo-1H-pyridin-2-one .

While this electron-deficient N-heterocycle is a highly valuable building block, its unique electronic and steric profile makes it notoriously susceptible to hydrodehalogenation (deiodination) during Suzuki-Miyaura, Heck, and Sonogashira couplings. This guide provides mechanistic insights, causality-driven troubleshooting, and self-validating protocols to eliminate this side reaction.

Mechanistic Insight: The Deiodination Pathway

To prevent deiodination, we must first understand the causality of the catalytic failure. The propensity for dehalogenation generally follows the order of halide reactivity (I > Br > Cl)[1]. Because our substrate is an iodide, the initial oxidative addition to Palladium(0) is extremely fast.

However, the resulting Ar-Pd(II)-I intermediate faces a kinetic bifurcation. If the subsequent transmetalation step is slow—often due to the steric hindrance of the 3-benzyloxy group or the degradation of the boron partner—the intermediate stalls. This stranded Pd(II) complex will then abstract a hydride from the solvent, base, or trace water to form a palladium-hydride (Pd-H) species. Subsequent reductive elimination yields the undesired deiodinated pyridone byproduct[1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd + Ar-I ArPdI Ar-Pd(II)-I Intermediate OxAdd->ArPdI Transmet Transmetalation (Boronic Acid/Base) ArPdI->Transmet Fast (Optimal Conditions) Hydride Hydride Abstraction (Solvent/Base/H2O) ArPdI->Hydride Slow Transmetalation ArPdR Ar-Pd(II)-R Transmet->ArPdR RedElim1 Reductive Elimination ArPdR->RedElim1 RedElim1->Pd0 Regeneration Product Cross-Coupled Product (Desired) RedElim1->Product ArPdH Ar-Pd(II)-H Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Regeneration Byproduct Deiodinated Pyridone (Ar-H Byproduct) RedElim2->Byproduct

Fig 1: Competing pathways in Pd-catalyzed coupling: Desired transmetalation vs. deiodination.

Troubleshooting FAQs

Q1: Why is 3-Benzyloxy-6-iodo-1H-pyridin-2-one specifically prone to deiodination? A1: Electron-deficient aryl halides, particularly N-heterocycles like pyridines and pyridones, are highly susceptible to dehalogenation[1]. The nitrogen atom in the ring can coordinate to the palladium catalyst, altering its electronic properties and drastically slowing down the productive transmetalation step. This kinetic delay gives the Ar-Pd(II)-I intermediate ample time to undergo the undesired hydride abstraction pathway.

Q2: How do I select the right ligand to suppress the Pd-H pathway? A2: You must accelerate the transmetalation and reductive elimination steps to outcompete the background deiodination. Switch from standard ligands (like PPh₃) to bulkier, more electron-rich phosphine ligands such as SPhos or XPhos, or use N-heterocyclic carbene (NHC) ligands[1]. Buchwald's biaryl phosphine ligands are exceptionally effective here; their steric bulk forces the Pd center to rapidly undergo reductive elimination, ejecting the desired biaryl product before hydride abstraction can occur[1].

Q3: What is the optimal base and solvent system to prevent hydride donation? A3: The choice of base and solvent is critical, as they are the primary sources of hydrides.

  • Solvent: Avoid alcohols (MeOH, EtOH) and DMF. DMF can act as a hydride source at elevated temperatures, leading to rapid reduction[2]. Instead, use strictly anhydrous, aprotic solvents like 1,4-dioxane, THF, or toluene[1].

  • Base: Avoid strong alkoxide bases (e.g., NaOtBu) which can undergo β-hydride elimination to form Pd-H species. Optimize by using weaker, anhydrous inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄[1][2].

Q4: My boronic acid is degrading before coupling, leading to increased deiodination. How do I fix this? A4: Boronic acids can undergo protodeboronation, especially in the presence of water and base. When the boron coupling partner degrades, transmetalation halts, leaving the Ar-Pd-I intermediate stranded and vulnerable to deiodination. To prevent this, switch to more stable boronic esters. Pinacol esters (Bpin) are popular, but for highly unstable heteroaryl boronates, consider using MIDA boronates or neopentyl glycol esters, which offer superior stability and prevent protodeboronation under anhydrous conditions[3].

Condition Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting ratio of desired cross-coupled product to the deiodinated byproduct (3-Benzyloxy-1H-pyridin-2-one).

LigandBaseSolventTransmetalation RateDeiodination (%)Product Yield (%)
PPh₃Na₂CO₃ (aq)DMFSlow65%25%
dppfK₂CO₃Dioxane/H₂OModerate40%45%
SPhosK₃PO₄ (anhydrous)TolueneFast10%82%
XPhos Cs₂CO₃ (anhydrous) 1,4-Dioxane Very Fast < 5% 88%

Data Interpretation: Moving to a bulky, electron-rich ligand (XPhos) combined with a strictly anhydrous, non-reducible solvent (1,4-Dioxane) and a mild inorganic base (Cs₂CO₃) effectively shuts down the hydride abstraction pathway.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes In-Process Controls (IPCs) to verify the mechanistic integrity of the reaction before completion.

Objective: Achieve >85% cross-coupling yield of 3-Benzyloxy-6-iodo-1H-pyridin-2-one with <5% deiodination.

Step 1: Reagent Quality Control (QC)

  • Action: Verify the integrity of your boronic acid/ester via ¹H-NMR prior to setup.

  • Validation: Ensure no protodeboronated species or boroxines are present. The presence of degraded boron severely bottlenecks transmetalation, guaranteeing deiodination[3].

  • Action: Test the 1,4-Dioxane solvent using Karl Fischer titration. Water content must be <50 ppm to prevent it from acting as a proton source[1].

Step 2: Inert Atmosphere Setup

  • Action: In a flame-dried Schlenk flask under a strict Argon atmosphere, add 3-Benzyloxy-6-iodo-1H-pyridin-2-one (1.0 equiv), the boronic pinacol ester (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous Cs₂CO₃ (2.0 equiv)[1].

  • Causality: The 1:4 Pd to Ligand ratio ensures the active catalytic species is fully ligated, preventing the formation of under-coordinated Pd clusters that are prone to side reactions.

Step 3: Solvent Addition and Degassing

  • Action: Add anhydrous 1,4-Dioxane. Degas the heterogeneous mixture via three freeze-pump-thaw cycles[1].

  • Causality: Dissolved oxygen oxidizes phosphine ligands to phosphine oxides, stripping the Pd center of its protective bulk and exposing it to hydride abstraction.

Step 4: Reaction and In-Process Control (IPC)

  • Action: Heat the reaction to 80 °C with vigorous stirring.

  • Validation (IPC at 1 Hour): Withdraw a 10 µL aliquot under Argon. Dilute in LC-MS grade Acetonitrile and analyze via LC-MS.

    • Pass Condition: The ratio of Product [M+H]⁺ to Deiodinated Byproduct [M-I+H]⁺ is > 20:1. Proceed with heating.

    • Fail Condition: If deiodination exceeds 10%, the system has a hydride leak. Corrective Action: Halt the reaction, verify solvent anhydrousness, and consider switching the boron source to a more stable MIDA boronate[3].

Step 5: Workup and Isolation

  • Action: Upon complete consumption of the iodide (typically 4-6 hours), cool to room temperature. Dilute with Ethyl Acetate, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure[1]. Purify via flash column chromatography.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-Benzyloxy-6-iodo-1H-pyridin-2-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing low yields, poor regioselectivity, or degradation issues during the synthesis of 3-Benzyloxy-6-iod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing low yields, poor regioselectivity, or degradation issues during the synthesis of 3-Benzyloxy-6-iodo-1H-pyridin-2-one .

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the mechanistic causality behind the reactivity of the 2-pyridone core, evaluate why standard iodination methods fail, and provide a self-validating, state-of-the-art workflow to achieve high-yield C6-iodination.

Executive Overview & Mechanistic Causality

The primary challenge in synthesizing 3-benzyloxy-6-iodo-1H-pyridin-2-one lies in the intrinsic electronic directing effects of the 2-pyridone scaffold. The 2-pyridone ring is an ambident nucleophile where the C3 and C5 positions are highly activated toward electrophiles (1[1]).

Because the C3 position is sterically and electronically blocked by the benzyloxy (-OBn) group, standard Electrophilic Aromatic Substitution (EAS) using reagents like N-Iodosuccinimide (NIS) or I₂/Ag₂SO₄ overwhelmingly directs the iodine atom to the C5 position (2[2]).

To force iodination at the C6 position, researchers must abandon electrophilic pathways and utilize Directed ortho-Metalation (DoM) . By leveraging the inductive electron-withdrawing effect of the adjacent nitrogen, the C6 proton becomes the most acidic site on the ring, allowing for regioselective deprotonation using non-nucleophilic bases (3[3]).

Pathway cluster_EAS Electrophilic Aromatic Substitution (EAS) cluster_DoM Directed ortho-Metalation (DoM) SM 3-Benzyloxy-1H-pyridin-2-one (Starting Material) Reagent_EAS NIS or I2 / Ag2SO4 SM->Reagent_EAS Reagent_DoM 1. N-Protection (SEM-Cl) 2. TMPMgCl·LiCl (-40°C) 3. I2 Quench SM->Reagent_DoM Product_C5 3-Benzyloxy-5-iodo-2-pyridone (Undesired Regioisomer) Reagent_EAS->Product_C5 C5-Directed by -OBn & Core Product_C6 3-Benzyloxy-6-iodo-2-pyridone (Target Product) Reagent_DoM->Product_C6 C6-Deprotonation (Thermodynamic)

Reaction pathways for 3-benzyloxy-2-pyridone iodination: EAS vs. Directed Metalation.

Quantitative Data: Comparison of Iodination Strategies

To guide your experimental design, the table below summarizes the expected outcomes of various iodination methodologies applied to 3-benzyloxy-2-pyridones.

MethodologyReagents & ConditionsPrimary RegioisomerTypical YieldMechanistic Limitation
Electrophilic (EAS) NIS, TFA, CH₂Cl₂, 25 °C5-Iodo< 5% (for C6)Electronic directing effects strongly favor C5 over C6.
Classical DoM n-BuLi or LDA, THF, -78 °C6-Iodo30 - 45%Nucleophilic attack on C=O; cleavage of the benzyl ether.
Knochel-Hauser DoM TMPMgCl·LiCl, THF, -40 °C6-Iodo 80 - 93% Requires rigorous anhydrous conditions and N-protection.

Optimized Experimental Protocol: The TMP-Metalation Route

To achieve maximum yield and regioselectivity, we strongly recommend the Knochel-Hauser metalation strategy using 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) (4[4]). This protocol operates as a self-validating system by isolating the N-protected intermediate prior to metalation.

Phase 1: N-Protection (Directing Group Installation)
  • Preparation: Charge a flame-dried Schlenk flask with 3-benzyloxy-1H-pyridin-2-one (1.0 equiv) and anhydrous DMF to create a 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the N-SEM protected intermediate.

Phase 2: Regioselective C6-Metalation & Iodination
  • Metalation: Dissolve the N-SEM protected pyridone in anhydrous THF (0.1 M) under an argon atmosphere and cool to -40 °C.

  • Base Addition: Dropwise add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/toluene). Stir at -40 °C for 2 hours.

    • Self-Validation Step: Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via crude ¹H NMR. The disappearance of the C6-proton signal confirms complete metalation.

  • Electrophilic Quench: Dropwise add a solution of strictly anhydrous I₂ (1.5 equiv) in THF. Stir for 1 hour, allowing the reaction to slowly warm to -10 °C.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce excess iodine. Extract with EtOAc, dry, and concentrate.

Phase 3: Deprotection
  • Cleavage: Dissolve the crude 6-iodo-N-SEM intermediate in CH₂Cl₂. Add Trifluoroacetic acid (TFA, 10 equiv) and stir at room temperature until complete SEM cleavage is observed via TLC (typically 4-6 hours).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Neutralize carefully with saturated aqueous NaHCO₃ to precipitate the final product. Filter and dry to yield pure 3-Benzyloxy-6-iodo-1H-pyridin-2-one .

Troubleshooting & FAQs

Q1: I am using N-Iodosuccinimide (NIS) and getting high yields, but NMR confirms the iodine is at the wrong position. Why? A: You are observing the thermodynamically and kinetically favored EAS product. The oxygen atom of the 2-pyridone core and the -OBn group at C3 both act as strong ortho/para directors, funneling the electrophilic iodonium ion (I⁺) directly to the C5 position. To get the C6-isomer, you must switch from an electrophilic pathway to a deprotonation (DoM) pathway.

Q2: During N-protection with SEM-Cl, I am isolating a mixture of N-alkylated and O-alkylated products. How can I drive N-selectivity? A: 2-Pyridones exist in a lactam-lactim tautomeric equilibrium. The use of hard bases (like K₂CO₃) in polar aprotic solvents often leads to O-alkylation. To favor N-alkylation, use NaH or LiHMDS to form a tight ion pair, which directs the soft electrophile (SEM-Cl) to the nitrogen center.

Q3: My C6-metalation step using n-BuLi results in complex mixtures and cleavage of the benzyloxy group. What is the mechanistic cause? A: Standard alkyllithiums (n-BuLi, LDA) are highly nucleophilic. They can undergo 1,2-addition into the pyridone carbonyl or trigger Wittig-type rearrangements of the benzyl ether. Switching to a non-nucleophilic, sterically hindered Knochel-Hauser base like TMPMgCl·LiCl ensures clean C-H deprotonation without nucleophilic side reactions (4[4]).

Q4: After adding iodine to the metalated intermediate, my yield of the C6-iodo product is still low, with significant recovery of the starting material. How do I fix the quench? A: This is a common issue caused by two factors: moisture in the iodine or aggregation of the organomagnesium intermediate. Ensure your I₂ is sublimed and strictly anhydrous. If the issue persists, the magnesiated species may be forming an unreactive aggregate; adding a soluble Lewis acid (like ZnCl₂) prior to the iodine, or switching to a highly reactive electrophile like 1,2-diiodoethane, will facilitate a quantitative quench.

References

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." Chemical Communications.[Link]

  • Hirano, K., & Miura, M. (2017). "A lesson for site-selective C–H functionalization on 2-pyridones." Chemical Communications.[Link]

  • Idzik, T. J., Borzyszkowska-Ledwig, A., Struk, L., & Sosnicki, J. G. (2022). "Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement." Organic Letters.[Link]

  • Ziegler, D. S., Greiner, R., Lumpe, H., Kqiku, L., Karaghiosoff, K., & Knochel, P. (2017). "Directed Zincation or Magnesiation of the 2-Pyridone and 2,7-Naphthyridone Scaffold Using TMP Bases." Organic Letters.[Link]

Sources

Troubleshooting

Optimizing palladium catalyst loading for 3-Benzyloxy-6-iodo-1H-pyridin-2-one reactions

[label="Yes: Pd Black Formation\n(Agglomeration of Pd(0))", fillcolor="#FBBC05", Diagnostic workflow for troubleshooting Pd catalyst deactivation and loading issues. Frequently Asked Questions (FAQs) Q1: My coupling reac...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Yes: Pd Black Formation\n(Agglomeration of Pd(0))", fillcolor="#FBBC05",

Diagnostic workflow for troubleshooting Pd catalyst deactivation and loading issues.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction stalls at 40% conversion, and the solution turns black. Should I increase the palladium loading from 5 mol% to 10 mol%? A: No. The black precipitate is palladium black, an inactive agglomerate of Pd(0)[1]. Because the 6-iodo group is highly reactive, oxidative addition outpaces transmetalation. Excess Pd(0) builds up and aggregates. Increasing the catalyst loading will only generate more Pd black[2]. Instead, decrease the Pd loading to 0.5–1.0 mol% and utilize a bulky biarylphosphine ligand (e.g., XPhos or SPhos) to sterically protect the monomeric Pd(0) resting state[1][3].

Q2: Is it better to use a Pd(0) or Pd(II) pre-catalyst for 3-Benzyloxy-6-iodo-1H-pyridin-2-one? A: While Pd(PPh₃)₄ is a common Pd(0) source, it is highly oxygen-sensitive and often requires higher loadings (5 mol%) to compensate for degraded active species[3]. For optimized, low-loading reactions, using a stable Pd(II) pre-catalyst (like Pd(OAc)₂) with a defined ligand-to-metal ratio is preferred. However, you must ensure efficient in situ reduction of Pd(II) to Pd(0)[4]. Inefficient reduction leaves the catalyst inactive, forcing chemists to artificially inflate their loading.

Q3: How does the Ligand-to-Metal (L:M) ratio affect my required catalyst loading? A: The L:M ratio is critical for preventing catalyst death. For in-situ generated catalysts, optimizing the L:M ratio (e.g., moving from 0.8:1 to 1.2:1 with XPhos) can dramatically improve the yield and allow you to drop the overall Pd mol%[5]. Too little ligand leads to Pd black; too much ligand can oversaturate the Pd coordination sphere, preventing the initial oxidative addition of the iodo-pyridinone.

Optimization Data Matrix

The following table synthesizes quantitative optimization data for cross-coupling reactions involving highly reactive iodo-heterocycles. Notice how lowering the loading while upgrading the ligand architecture yields superior results.

Catalyst SystemLoading (mol%)LigandL:M RatioYield (%)Visual Observation
Pd(PPh₃)₄5.0PPh₃ (inherent)4:145Significant Pd black formation
Pd(OAc)₂2.0PPh₃2:162Moderate Pd black
Pd(OAc)₂1.0XPhos1.2:184Clear solution, high conversion[5]
Pd₂(dba)₃0.5SPhos2:191Clear solution, rapid reaction
XPhos Pd G30.1None (pre-formed)1:195No Pd black, complete conversion

Self-Validating Experimental Protocol: Low-Loading Suzuki-Miyaura Coupling

To ensure trustworthiness in your results, this protocol incorporates internal validation checkpoints. By using a pre-formed Buchwald precatalyst (XPhos Pd G3), we bypass the variable Pd(II) reduction step, allowing for reliable sub-1 mol% loadings.

Materials:

  • 3-Benzyloxy-6-iodo-1H-pyridin-2-one (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 Precatalyst (0.005 mmol, 0.5 mol% )

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 ratio, 5 mL, rigorously degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a stir bar, add the iodo-pyridinone, arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Atmospheric Control: Seal the vial with a septum cap. Purge the vessel with argon for 10 minutes to rigorously exclude oxygen, which rapidly degrades low-loading Pd(0) species[5].

  • Solvent Addition: Add the degassed Dioxane/H₂O mixture via syringe.

  • Activation & Self-Validation Checkpoint 1: Heat the reaction to 80 °C.

    • Validation: Observe the solution after 5 minutes. The generation of the active L₁Pd(0) species from the G3 precatalyst should yield a homogeneous, pale-yellow to orange solution. If the solution turns opaque black, oxygen has breached the system or the solvent was inadequately degassed, leading to immediate catalyst death[1].

  • Reaction Monitoring (Self-Validation Checkpoint 2): Stir vigorously. After 1 hour, sample the reaction for LC-MS.

    • Validation: Because the 6-iodo position is highly reactive, the starting material mass should be nearly completely consumed. If starting material remains but no Pd black is observed, the transmetalation step is stalling (consider switching to a more soluble base like Cs₂CO₃)[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short Celite plug to remove inorganic salts, and concentrate for chromatography.

Mechanistic Pathway: The Catalytic Cycle

Understanding the precise points of interaction between the catalyst and the substrate empowers better decision-making when adjusting reaction parameters.

CatalyticCycle Pd0 L_n Pd(0) Active Catalyst PdII_OA L_n Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->PdII_OA + 3-Benzyloxy-6-iodo-1H-pyridin-2-one PdII_TM L_n Pd(II)(Ar)(R) Transmetalation Complex PdII_OA->PdII_TM + R-M (e.g., Boronic Acid) - M-I Product Coupled Product + L_n Pd(0) PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle showing oxidative addition of the iodo-pyridinone and catalyst regeneration.

References

  • Journal of Medicinal Chemistry and Chemical Technology. Cross-Coupling Reactions Guide. JMCCT. Available at: [Link]

  • Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Benzyloxy-6-iodo-1H-pyridin-2-one Substitutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of steric hindrance in substitution reactions involving 3-Benzyloxy-6-iodo-1H-pyridin-2-one. The inherent steric bulk of the benzyloxy group at the 3-position can significantly impede reactions at the adjacent C6 position, leading to low yields and challenging purifications. This resource is designed to help you navigate these complexities and achieve your synthetic goals.

Introduction: The Challenge of Steric Hindrance

The 3-benzyloxy-6-iodo-1H-pyridin-2-one scaffold is a valuable building block in medicinal chemistry. However, the bulky benzyloxy group ortho to the C6-iodo position creates a sterically demanding environment. This hindrance can significantly impact the efficacy of common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are crucial for introducing diverse functionalities at this position. The primary challenges arise from the difficulty of the palladium catalyst to undergo oxidative addition to the C-I bond and the subsequent hindered approach of the coupling partner.

Frequently Asked Questions (FAQs)

Q1: Why are my Suzuki-Miyaura coupling reactions with 3-Benzyloxy-6-iodo-1H-pyridin-2-one and ortho-substituted boronic acids consistently failing or giving low yields?

A1: This is a classic case of severe steric congestion. The combination of the ortho-benzyloxy group on the pyridinone and an ortho-substituent on the boronic acid creates a highly hindered environment around the reaction center. Standard Suzuki-Miyaura conditions are often insufficient to overcome this double steric challenge.

To address this, you should focus on optimizing the catalyst system. Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition and reductive elimination steps in sterically demanding couplings.[1][2] Consider switching from common ligands like PPh₃ to more specialized ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) families.[2] Additionally, N-heterocyclic carbene (NHC) ligands have shown great promise in facilitating reactions with sterically hindered substrates.[3][4][5]

Q2: I am observing significant amounts of deiodination (protodeiodination) of my starting material. What is causing this side reaction?

A2: Deiodination is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich and sterically hindered aryl iodides. It can occur through several pathways, including a competing reaction with trace amounts of water or other proton sources in your reaction mixture, or via a reductive process involving the palladium catalyst. Elevated temperatures can also exacerbate this issue.[2]

To mitigate deiodination, ensure your solvent and reagents are scrupulously dry. Using anhydrous solvents and freshly dried reagents is critical. Additionally, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize this side reaction.[1]

Q3: My Buchwald-Hartwig amination with a bulky secondary amine is not proceeding. What are the key parameters to adjust?

A3: The Buchwald-Hartwig amination is highly sensitive to steric hindrance on both the aryl halide and the amine coupling partner.[2][6] When both components are sterically demanding, as is the case here, the choice of ligand and base becomes paramount.

For coupling with hindered secondary amines, specialized bulky, electron-rich phosphine ligands are essential. Ligands like RuPhos and BrettPhos are specifically designed for such challenging transformations.[2] The choice of base is also critical. While strong bases like sodium tert-butoxide are commonly used, you might need to screen other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate, as the nature of the base can significantly influence the reaction outcome.

Troubleshooting Guide: A Systematic Approach

When faced with a challenging substitution on the 3-benzyloxy-6-iodo-1H-pyridin-2-one core, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and resolve common issues.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • Recovery of a significant amount of starting 3-benzyloxy-6-iodo-1H-pyridin-2-one.

  • Minimal formation of the desired coupled product.

Diagnostic Workflow:

Start Low Conversion in Suzuki Coupling Ligand Optimize Ligand Selection Start->Ligand Initial Step Catalyst Screen Palladium Pre-catalysts Ligand->Catalyst If no improvement Base Evaluate Different Bases Catalyst->Base If still low yield Solvent Investigate Solvent Effects Base->Solvent If necessary Temp Adjust Reaction Temperature Solvent->Temp Fine-tuning Success Successful Coupling Temp->Success If yield improves

Troubleshooting Steps for Suzuki-Miyaura Coupling

Step 1: Ligand Optimization

The choice of ligand is the most critical factor in overcoming steric hindrance.[7]

  • Rationale: Bulky, electron-rich ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in the oxidative addition step with the sterically hindered aryl iodide. These ligands also facilitate the final reductive elimination step.

  • Actionable Advice:

    • Switch from traditional phosphine ligands (e.g., PPh₃) to advanced, sterically demanding ligands.

    • Recommended Ligands:

      • Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhos.

      • Dialkylphosphines: Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(tBu)₃).

      • N-Heterocyclic Carbenes (NHCs): IPr, IMes.[3][5]

Step 2: Palladium Pre-catalyst Screening

While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-catalysts can sometimes offer improved performance.

  • Rationale: Pre-catalysts are air- and moisture-stable complexes that generate the active Pd(0) species in situ, often more reliably and with higher activity.

  • Actionable Advice:

    • Consider using commercially available pre-catalysts that incorporate the desired bulky ligands (e.g., XPhos Pd G3, SPhos Pd G3).

Step 3: Base and Solvent Evaluation

The choice of base and solvent are often interdependent and can significantly impact the reaction outcome.[1]

  • Rationale: The base is crucial for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center. The solvent must solubilize all reaction components and can influence the stability and reactivity of the catalytic species.

  • Actionable Advice:

    • Bases: Screen a variety of bases, including inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃, as well as organic bases like triethylamine. For particularly challenging couplings, stronger bases like potassium tert-butoxide (KOtBu) may be necessary.[8]

    • Solvents: Common solvents for Suzuki couplings include toluene, dioxane, and DMF. A mixture of an organic solvent with water is often used, but for substrates prone to dehalogenation, anhydrous conditions may be preferable.

Step 4: Temperature and Reaction Time Adjustment

  • Rationale: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1]

  • Actionable Advice:

    • Carefully increase the reaction temperature in increments (e.g., from 80 °C to 100 °C or 120 °C).

    • Monitor the reaction for signs of decomposition or increased side product formation.

    • Longer reaction times may be necessary for sluggish reactions.

Table 1: Recommended Starting Conditions for Hindered Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or a G3 Pre-catalyst (2-5 mol%)Provides the active Pd(0) catalyst. Pre-catalysts can offer higher activity.
Ligand XPhos or SPhos (4-10 mol%)Bulky, electron-rich ligand to facilitate oxidative addition and reductive elimination.[2]
Base K₃PO₄ (2-3 equivalents)Effective and commonly used base for Suzuki couplings.
Solvent Toluene or Dioxane/H₂O (e.g., 4:1)Good solvating properties for a wide range of substrates.
Temperature 80-110 °CA good starting range to balance reaction rate and stability.
Issue 2: Unsuccessful Buchwald-Hartwig Amination with Bulky Amines

Symptoms:

  • Low to no formation of the desired C-N coupled product.

  • Primarily starting materials are recovered.

Diagnostic Workflow:

Start Failed Buchwald-Hartwig Amination Ligand Select Appropriate Bulky Ligand Start->Ligand Crucial First Step Base Screen Strong, Non-nucleophilic Bases Ligand->Base If no improvement Solvent Optimize Solvent Base->Solvent If needed Temp Adjust Temperature and Time Solvent->Temp Final Optimization Success Successful Amination Temp->Success If yield improves

Troubleshooting Steps for Buchwald-Hartwig Amination

Step 1: Ligand Selection is Key

For coupling with sterically hindered amines, the choice of ligand is paramount.[2][9]

  • Rationale: The steric bulk of the ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step in these reactions.

  • Actionable Advice:

    • Employ specialized ligands designed for challenging aminations.

    • Recommended Ligands:

      • Buchwald-type biaryl phosphines: RuPhos, BrettPhos, AdBrettPhos.

      • Ferrocene-based ligands: Josiphos.

Step 2: Base Optimization

The base plays a critical role in deprotonating the amine to form the active nucleophile.

  • Rationale: A sufficiently strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

  • Actionable Advice:

    • Recommended Bases: Sodium tert-butoxide (NaOtBu), Lithium tert-butoxide (LiOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), Potassium tert-butoxide (KOtBu).[8]

Step 3: Solvent and Temperature Considerations

  • Rationale: The solvent must be able to dissolve the catalyst, substrate, and base. Aprotic solvents are generally preferred.

  • Actionable Advice:

    • Solvents: Toluene, dioxane, or THF are commonly used.[2]

    • Temperature: Start at a moderate temperature (e.g., 80-100 °C) and increase if necessary. Monitor for any signs of decomposition.

Table 2: Recommended Starting Conditions for Hindered Buchwald-Hartwig Amination

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalystCommon and effective palladium source.
Ligand RuPhos or BrettPhos (2-4 mol%)Specifically designed for sterically demanding aminations.
Base NaOtBu or LiHMDS (1.5-2 equivalents)Strong, non-nucleophilic bases to facilitate amine deprotonation.
Solvent Toluene or DioxaneAprotic solvents that are well-suited for this reaction.
Temperature 80-110 °CA good starting point for balancing reactivity and stability.

Experimental Protocols

Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 3-benzyloxy-6-iodo-1H-pyridin-2-one (1 equivalent), the boronic acid or ester (1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) is added.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added to the reaction vessel via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sterically Hindered Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-4 mol%) and the base (e.g., NaOtBu, 1.5-2 equivalents).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add 3-benzyloxy-6-iodo-1H-pyridin-2-one (1 equivalent) and the amine (1.2 equivalents) to the reaction vessel.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • The reaction mixture is stirred vigorously at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove palladium residues.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

References

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. [Link]

  • Palladium(II)-Catalyzed C(sp2)-H Carbonylation of Sterically Hindered Amines with Carbon Monoxide. PubMed. [Link]

  • Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C[bond]C, C[bond]N, and C[bond]O Bond-Forming Cross-Couplings. PubMed. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]

  • 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. PMC. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Synthesis of 2‐substituted 6‐(5‐oxo‐1‐phenylpyrrolidin‐3‐yl)pyrimidin‐4(3H)‐ones. ResearchGate. [Link]

  • Infrared Irradiation‐Assisted Green Approach for Pd‐Catalyzed Buchwald–Hartwig Amination. PMC. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • European Journal of Medicinal Chemistry. UPCommons. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 3-Benzyloxy-6-iodo-1H-pyridin-2-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 3-Benzyloxy-6-iodo-1H-pyridin-2-one (CAS: 1333147-60-6).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 3-Benzyloxy-6-iodo-1H-pyridin-2-one (CAS: 1333147-60-6). As a critical intermediate in the synthesis of hydroxypyridinone (HOPO) chelators and functional linkers, achieving >99% purity is paramount for downstream coupling efficiencies.

Section 1: Core Principles & Solvent Selection (FAQ)

Q: Why is 3-Benzyloxy-6-iodo-1H-pyridin-2-one notoriously difficult to crystallize compared to standard pyridinones? A: The difficulty arises from the competing physicochemical properties of its functional groups. The 2-pyridinone core strongly favors intermolecular hydrogen bonding, naturally forming dimers or polymeric chains in the solid state. However, the bulky, lipophilic 3-benzyloxy group disrupts standard crystal packing. Furthermore, the 6-iodo substituent introduces massive polarizability and steric bulk. This combination lowers the overall lattice energy, causing the compound to separate as a supercooled liquid ("oil") rather than a crystalline solid when cooled rapidly in standard polar solvents [1].

Q: What are the optimal solvent systems for achieving >99% purity? A: Based on thermodynamic evaluations of similar 3-benzyloxy-2-pyridinone derivatives [1, 2], a dual-solvent approach (anti-solvent crystallization) provides the highest purity and yield. The heavy iodine atom significantly reduces solubility in highly polar solvents (like pure water or methanol), necessitating a shift to moderately polar organic systems.

Solvent System Matrix for 3-Benzyloxy-6-iodo-1H-pyridin-2-one
Solvent System (Good / Anti-Solvent)Ratio (v/v)Boiling Point (°C)Expected YieldPurity (HPLC)Primary Use Case & Mechanistic Benefit
Ethyl Acetate / Heptane 1:3 to 1:577 / 9885–90%>99.5%Optimal. EtOAc breaks pyridinone H-bonds for dissolution; Heptane forces slow nucleation.
Dichloromethane / Methanol 95:540 / 6575–80%>98.0%Crude Recovery. Excellent for highly crude mixtures as an alternative to column chromatography [1].
Toluene / Hexanes 1:4110 / 6970–75%>99.0%High-Temp. Useful for breaking down strongly H-bonded oligomeric impurities at elevated temperatures.

Section 2: Experimental Methodology

Protocol: Optimal Dual-Solvent Recrystallization (EtOAc/Heptane)

This protocol is a self-validating system: the visual transition from clear solution to controlled turbidity ensures the thermodynamic threshold for nucleation has been precisely met.

  • Dissolution: Suspend 1.0 g of crude 3-Benzyloxy-6-iodo-1H-pyridin-2-one in 3–5 mL of Ethyl Acetate (EtOAc). Heat to 65–70 °C under gentle stirring until the solid is fully dissolved.

  • Hot Filtration: If insoluble black particulates (often palladium or iodine residues from upstream halogenations) remain, perform a hot gravity filtration through a pre-warmed fluted filter paper to prevent heterogeneous nucleation of impurities.

  • Anti-Solvent Addition: While maintaining the solution at 65 °C, add hot Heptane (65 °C) dropwise. Continue the addition until the solution becomes faintly turbid (the "cloud point"). Typically, this requires 10–15 mL of Heptane.

  • Seeding & Annealing: Add 1–2 drops of EtOAc just until the turbidity clears. Introduce 1–2 mg of pure seed crystals. Allow the mixture to cool ambiently to room temperature over 4 hours. Crucial Causality: Do not use an ice bath immediately. Rapid cooling forces the system past the metastable zone directly into liquid-liquid phase separation (oiling out).

  • Harvesting: Once crystallization is complete at room temperature, transfer the flask to a 4 °C refrigerator for 2 hours to maximize thermodynamic yield. Filter the white to off-white crystals via vacuum filtration and wash with 5 mL of ice-cold Heptane. Dry under high vacuum.

Section 3: Troubleshooting Guide (Q&A)

Q: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, trapping solvent molecules in a metastable liquid phase. Resolution: Reheat the mixture until it forms a single, clear homogeneous phase. Add 10–15% more of the "good" solvent (EtOAc). This lowers the saturation temperature below the compound's melting point. Cool the system extremely slowly (e.g., in a hot water bath that cools to room temperature overnight) and introduce seed crystals exactly at the cloud point to force solid nucleation over liquid separation.

Q: I am observing co-crystallization of the de-iodinated impurity (3-benzyloxy-1H-pyridin-2-one). What is the mechanistic cause and solution? A: The de-iodinated species shares the exact hydrogen-bonding motif (the 2-pyridinone core) and the lipophilic benzyl group, allowing it to easily intercalate into the crystal lattice of the iodinated product (isomorphic crystal packing). Resolution: Recrystallization alone is thermodynamically insufficient to separate these two species. You must utilize a silica gel plug eluting with a gradient of MeOH (3–7%) in CH2Cl2 [1] to enrich the iodinated fraction before attempting the EtOAc/Heptane crystallization.

Section 4: Workflow Visualization

G start Crude 3-Benzyloxy-6-iodo- 1H-pyridin-2-one dissolve Dissolve in minimal hot EtOAc (65-70°C) start->dissolve check Is solution clear? dissolve->check filter Hot gravity filtration check->filter No (Insolubles) antisolvent Add hot Heptane dropwise until cloud point check->antisolvent Yes filter->antisolvent cool Cool slowly to RT, then to 4°C antisolvent->cool oil Oiling out observed? cool->oil seed Reheat, add EtOAc, seed crystals oil->seed Yes collect Filter & wash with cold Heptane oil->collect No (Crystals) seed->cool

Decision tree for optimizing recrystallization and troubleshooting oiling out.

References

  • Gibson, S., Fernando, R., Jacobs, H. K., & Gopalan, A. S. "Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators." Tetrahedron, 2015, 71(49), 9271-9281. URL: [Link]

  • Meyer, M., Telford, J. R., Cohen, S. M., White, D. J., Xu, J., & Raymond, K. N. "High-Yield Synthesis of the Enterobactin Trilactone and Evaluation of Derivative Siderophore Analogs." Journal of the American Chemical Society, 1997, 119(42), 10004-10013. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Benzyloxy-6-iodo-1H-pyridin-2-one

Introduction 3-Benzyloxy-6-iodo-1H-pyridin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted pyridinone core. The structural elucidation of such molecules is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Benzyloxy-6-iodo-1H-pyridin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted pyridinone core. The structural elucidation of such molecules is paramount for confirming identity, purity, and for metabolism studies. Mass spectrometry (MS) serves as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a distinct "molecular fingerprint" through its fragmentation pattern.[1]

This guide offers a comprehensive analysis of the expected mass spectral fragmentation of 3-Benzyloxy-6-iodo-1H-pyridin-2-one. We will compare the fragmentation patterns generated by hard and soft ionization techniques, provide detailed experimental protocols, and explain the mechanistic rationale behind the observed cleavages. This content is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural characterization of complex organic molecules.

Molecular Structure and Predicted Fragmentation Sites

To understand the fragmentation pattern, we must first analyze the structural features of 3-Benzyloxy-6-iodo-1H-pyridin-2-one. The molecule consists of three key moieties, each with characteristic fragmentation behaviors:

  • The Pyridinone Ring: A heterocyclic aromatic system prone to ring cleavage, often involving the loss of stable neutral molecules like carbon monoxide (CO).[2][3]

  • The Benzyl Ether Linkage: The bond between the ether oxygen and the benzylic carbon is a common cleavage site. This fragmentation is driven by the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[4][5]

  • The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage.[1] This can result in the loss of an iodine radical (I•) or the neutral loss of hydrogen iodide (HI).[6]

The interplay of these features dictates the overall fragmentation pattern, with the relative abundance of fragment ions depending significantly on the ionization technique employed.

Primary Fragmentation Pathways: A Mechanistic Overview

The fragmentation of the molecular ion of 3-Benzyloxy-6-iodo-1H-pyridin-2-one (calculated exact mass: 326.9756 g/mol ) is expected to proceed through several competing pathways.

G cluster_path1 Benzyl Ether Cleavage cluster_path2 Iodine Loss cluster_path3 Pyridinone Ring Cleavage M [M]+• 3-Benzyloxy-6-iodo-1H-pyridin-2-one m/z = 327 F1 Tropylium Cation [C₇H₇]⁺ m/z = 91 M->F1 - [C₅H₄INO₂]• F2 [M - C₇H₇]• m/z = 236 M->F2 - C₇H₇• F3 [M - I]⁺ m/z = 200 M->F3 - I• F4 [M - CO]⁺• m/z = 299 M->F4 - CO F3_sub [M - I - CO]⁺ m/z = 172 F3->F3_sub - CO

  • Benzyl Ether Cleavage: Upon ionization, a primary fragmentation route involves the cleavage of the C-O bond of the benzyl ether. This can occur in two ways:

    • Formation of the Tropylium Ion: The most characteristic fragmentation of benzyl-containing compounds is the formation of the m/z 91 peak.[4] This occurs via cleavage and rearrangement of the benzyl fragment (PhCH₂⁺) into the highly stable tropylium cation (C₇H₇⁺).

    • Loss of a Benzyl Radical: Alternatively, the molecule can lose a neutral benzyl radical (C₇H₇•), resulting in a fragment ion at m/z 236.

  • Halogen Loss: Due to the low bond dissociation energy of the C-I bond, loss of the iodine atom is a highly favorable pathway.[1][7] This leads to the formation of a carbocation at m/z 200 ([M - I]⁺). This fragment can subsequently lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 172.

  • Pyridinone Ring Fragmentation: The pyridinone nucleus itself can undergo fragmentation. A common pathway for pyridones and related cyclic amides is the loss of a neutral carbon monoxide molecule.[2][3] This would result in a fragment ion at m/z 299 ([M - CO]⁺•).

Comparison of Ionization Techniques: EI vs. ESI

The choice of ionization technique is critical as it dictates the extent of fragmentation and the type of information obtained. Hard ionization techniques like Electron Ionization (EI) impart high energy, leading to extensive fragmentation, while soft techniques like Electrospray Ionization (ESI) are gentler, typically preserving the molecular ion.[8][9]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Principle High-energy electrons (~70 eV) bombard the sample in the gas phase.[10]A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[9]
Ionization Type Hard Ionization[8]Soft Ionization[8]
Typical Ion Molecular Ion (M⁺•), often weak or absent; extensive fragment ions.Protonated Molecule ([M+H]⁺) or other adducts ([M+Na]⁺).[11]
Fragmentation Spontaneous and extensive, provides a "fingerprint" spectrum.[1]Minimal in-source fragmentation. Controlled fragmentation is achieved via tandem MS (MS/MS).[12]
Best For Structural elucidation of small, volatile, and thermally stable molecules.[8][13]Analysis of larger, polar, or thermally labile molecules; accurate mass determination.[9]
Expected for Topic Compound Abundant m/z 91 (tropylium), significant [M-I]⁺, and other smaller fragments. The molecular ion at m/z 327 may be weak.Strong [M+H]⁺ peak at m/z 328. MS/MS would be required to induce fragmentation and confirm structural features.

Predicted Mass Spectra Data

The following table summarizes the key ions expected from the fragmentation of 3-Benzyloxy-6-iodo-1H-pyridin-2-one under different MS conditions.

m/z (Monoisotopic)Proposed FormulaProposed Structure/OriginExpected Technique
327.9835[C₁₂H₁₀INO₂ + H]⁺Protonated MoleculeESI-MS
326.9756[C₁₂H₁₀INO₂]⁺•Molecular IonEI-MS
298.9807[C₁₁H₁₀INO]⁺•Loss of Carbon Monoxide (-CO)EI-MS
235.9982[C₁₂H₁₀NO₂]⁺Loss of Iodine Radical (-I•)EI-MS, ESI-MS/MS
200.0038[C₅H₄INO₂]•Loss of Benzyl Radical (-C₇H₇•)EI-MS
91.0548[C₇H₇]⁺Tropylium CationEI-MS, ESI-MS/MS

Experimental Protocols

To validate these predictions, standardized analytical methods are required. Below are representative protocols for analysis via Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Protocol 1: GC-EI-MS Analysis

This method is suitable for observing the "fingerprint" fragmentation pattern resulting from hard ionization.

  • Sample Preparation: Dissolve 1 mg of 3-Benzyloxy-6-iodo-1H-pyridin-2-one in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC-MS System: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[14]

    • Electron Energy: 70 eV.[14][15]

    • Ion Source Temperature: 230°C.[15]

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/sec.

G Sample Sample in Volatile Solvent GC Gas Chromatography (Separation) Sample->GC Injection IonSource EI Ion Source (70 eV Bombardment) GC->IonSource Elution Analyzer Mass Analyzer (Quadrupole/Ion Trap) IonSource->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Spectrum EI Mass Spectrum (Fingerprint) Detector->Spectrum Signal Processing

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for confirming the molecular weight and obtaining controlled fragmentation data for structural confirmation.

  • Sample Preparation: Dissolve 1 mg of 3-Benzyloxy-6-iodo-1H-pyridin-2-one in 10 mL of a 50:50 mixture of Acetonitrile:Water. Further dilute as necessary to achieve a final concentration of 1-10 µg/mL.

  • LC-MS System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Full Scan (MS1): m/z 100-500 to identify the [M+H]⁺ ion at m/z 328.

    • Tandem MS (MS2): Isolate the precursor ion at m/z 328 and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate fragment ions. The use of formic acid may induce some in-source deiodination.[16]

Conclusion

The mass spectral fragmentation of 3-Benzyloxy-6-iodo-1H-pyridin-2-one is characterized by predictable cleavages at its three main functional moieties. Under hard ionization (EI), the spectrum is expected to be dominated by the highly stable tropylium cation at m/z 91, with significant fragments arising from the loss of iodine and carbon monoxide. Soft ionization (ESI) will primarily yield the protonated molecular ion, requiring tandem mass spectrometry (MS/MS) to induce fragmentation. A comparative approach using both techniques provides a self-validating system for unambiguous structural confirmation. EI-MS offers a rich fingerprint for library matching and initial structural inference, while LC-ESI-MS/MS provides definitive molecular weight data and controlled fragmentation to piece together the molecular puzzle. This dual-pronged approach is an authoritative strategy for the characterization of novel chemical entities in a drug development setting.

References

  • Journal of the American Society for Mass Spectrometry. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. ACS Publications. [Link]

  • PubMed. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

  • Canadian Journal of Chemistry. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. [Link]

  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Royal Society of Chemistry. [Link]

  • ResearchGate. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • PMC. (n.d.). IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. [Link]

  • ACS Publications. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • West Virginia University Research Repository. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic drugs. [Link]

  • Fiveable. (2025). Ionization techniques (EI, CI, ESI, MALDI). [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

  • ResearchGate. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • PubChem. (2026). 3-(Benzyloxy)-6-iodo-2-methylpyridine. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • GNPS. (2018). GNPS Library Spectrum CCMSLIB00004698951. [Link]

  • LinkedIn. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]

Sources

Comparative

Validating regioselectivity in 3-Benzyloxy-6-iodo-1H-pyridin-2-one substitution reactions

Validating Regioselectivity in 3-Benzyloxy-6-iodo-1H-pyridin-2-one Substitution Reactions: A Comparative Guide Introduction The 2-pyridone scaffold is a privileged pharmacophore in drug discovery, frequently utilized to...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Regioselectivity in 3-Benzyloxy-6-iodo-1H-pyridin-2-one Substitution Reactions: A Comparative Guide

Introduction

The 2-pyridone scaffold is a privileged pharmacophore in drug discovery, frequently utilized to mimic peptide bonds and modulate physicochemical properties. When functionalized as 3-benzyloxy-6-iodo-1H-pyridin-2-one , it presents a highly versatile, yet technically demanding, synthetic intermediate. The molecule contains an ambident nucleophilic lactam core (susceptible to both N- and O-alkylation) and a highly electrophilic C-6 position primed for transition-metal-catalyzed cross-coupling.

Achieving strict regiocontrol is paramount. The bulky 6-iodo group exerts significant steric hindrance on the adjacent N-1 position, while the 3-benzyloxy ether alters the electronic landscape of the ring. This guide objectively compares reagent systems and catalytic conditions to validate regioselectivity in both alkylation and cross-coupling workflows, providing self-validating protocols for drug development professionals.

Mechanistic Causality: The N- vs. O-Alkylation Conundrum

The regioselectivity of 2-pyridone alkylation is not random; it is strictly governed by the Hard-Soft Acid-Base (HSAB) principle, solvent polarity, and the transition state kinetics dictated by the catalyst[1].

  • N-Alkylation (Thermodynamic Control): The nitrogen atom is softer and more polarizable. Polar aprotic solvents (e.g., DMF) and alkali metal bases (e.g., K₂CO₃) dissociate the counterion, leaving a "naked" ambident anion. Despite the steric clash from the 6-iodo group, the lower transition state energy for N-attack ultimately yields the thermodynamically stable N-alkylated lactam[2].

  • O-Alkylation (Kinetic Control): Oxygen is a harder, more electronegative nucleophile. Utilizing silver salts (e.g., Ag₂CO₃) in non-polar solvents (e.g., Toluene) fundamentally shifts the mechanism. Silver coordinates tightly with the leaving group (halide) of the electrophile, generating a carbocationic intermediate that is rapidly and kinetically trapped by the more electronegative oxygen atom.

Pathways SM 3-Benzyloxy-6-iodo- 1H-pyridin-2-one N_Alk N-Alkylation (Thermodynamic) SM->N_Alk K2CO3, DMF O_Alk O-Alkylation (Kinetic) SM->O_Alk Ag2CO3, Toluene C6_Cou C-6 Cross-Coupling (Suzuki-Miyaura) SM->C6_Cou Pd/XPhos, Ar-B(OH)2

Divergent reaction pathways for 3-Benzyloxy-6-iodo-1H-pyridin-2-one.

Comparative Analysis 1: Reagent Systems for Alkylation Regioselectivity

To objectively compare performance, the alkylation of 3-benzyloxy-6-iodo-1H-pyridin-2-one with benzyl bromide was evaluated across standard alternative conditions. The presence of the bulky 6-iodo group typically depresses N-alkylation yields compared to unsubstituted pyridones, making base and solvent selection the defining factor for success.

Table 1: Comparison of Alkylation Conditions (Electrophile: Benzyl Bromide, 1.2 equiv)

Reagent SystemSolventTemp (°C)Dominant PathwayN:O RatioYield (%)
K₂CO₃ (2.0 eq) DMF60N-Alkylation85:1578
Cs₂CO₃ (2.0 eq) DMF25Mixed60:4082
NaH (1.1 eq) THF0 to 25Mixed45:5570
Ag₂CO₃ (1.5 eq) Toluene80O-Alkylation05:9588
Experimental Protocol 1: Self-Validating N-Alkylation Workflow

Objective: Achieve >80% selective N-alkylation while preserving the 6-iodo and 3-benzyloxy handles.

  • Preparation: Charge a flame-dried Schlenk flask with 3-benzyloxy-6-iodo-1H-pyridin-2-one (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).

  • Solvation: Add anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Stir for 15 minutes at room temperature to pre-form the potassium salt. Causality Note: Pre-stirring ensures complete deprotonation before the electrophile is introduced, preventing competing side reactions.

  • Electrophile Addition: Add benzyl bromide (1.2 mmol) dropwise. Heat the reaction to 60 °C for 4 hours.

  • Quench & Extraction: Cool to room temperature, quench with H₂O (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with a 5% LiCl aqueous solution to completely remove residual DMF.

  • Self-Validation (NMR Analysis): Purify via flash chromatography. To conclusively validate N-alkylation over O-alkylation, acquire a 2D HMBC NMR spectrum.

    • Validation Check: A definitive cross-peak must be observed between the benzylic CH₂ protons of the newly added alkyl group and the C-2 carbonyl carbon (~160 ppm) as well as the C-6 carbon (~115 ppm). The absence of the C-2 cross-peak strongly indicates an O-alkylated isomer.

Comparative Analysis 2: C-6 Suzuki-Miyaura Cross-Coupling

The 6-iodo position is highly activated for oxidative addition by low-valent palladium species[3]. However, cross-coupling on the unprotected 1H-pyridin-2-one can lead to competing N-arylation (Buchwald-Hartwig type) or catalyst poisoning by the lactam. Comparing palladium sources and ligands reveals that bulky, electron-rich phosphines are required to accelerate reductive elimination before off-target side reactions occur[4].

Table 2: Catalyst Comparison for C-6 Phenylation (Reagents: Phenylboronic acid, Base, 90 °C)

Catalyst (5 mol%)LigandBaseSolventYield (%)Mechanistic Notes
Pd(PPh₃)₄ NoneNa₂CO₃Toluene/EtOH42Sluggish oxidative addition; high protodeiodination.
Pd(dppf)Cl₂ dppfK₂CO₃Dioxane/H₂O75Good conversion, but measurable N-arylation observed.
Pd₂(dba)₃ XPhosK₃PO₄THF/H₂O94Excellent C-6 selectivity; sterics prevent N-coordination.
Experimental Protocol 2: Selective C-6 Cross-Coupling

Objective: Perform Suzuki-Miyaura coupling at C-6 without requiring prior N-protection.

  • Catalyst Activation: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), 3-benzyloxy-6-iodo-1H-pyridin-2-one (1.0 mmol), and phenylboronic acid (1.2 mmol) in a sealed reaction vial.

  • Reaction: Remove the vial from the glovebox, add degassed THF (4 mL) and aqueous K₃PO₄ (2.0 M, 1 mL). Stir vigorously at 65 °C for 6 hours.

    • Causality Note: The massive steric bulk of the XPhos ligand physically blocks the coordination of the pyridone nitrogen to the Pd center, effectively shutting down competing N-arylation pathways and forcing strict C-6 selectivity.

  • Workup & Validation: Filter the crude mixture through a short pad of Celite, concentrate under reduced pressure, and purify via silica gel chromatography. Validate the C-6 substitution via ¹³C NMR by confirming the disappearance of the C-I carbon signal (~115 ppm) and the emergence of new aromatic quaternary carbon signals (~145 ppm).

Workflow Step1 Reaction Setup (Vary Base/Solvent) Step2 LC-MS Monitoring (Assess Conversion) Step1->Step2 Step3 2D NMR Analysis (HMBC Cross-peaks) Step2->Step3 Step4 Regioisomer Ratio (Quantification) Step3->Step4

Self-validating analytical workflow for quantifying regioselectivity.

Conclusion

Validating regioselectivity in 3-benzyloxy-6-iodo-1H-pyridin-2-one requires a deep understanding of structural electronics and sterics. For alkylation, the choice between K₂CO₃/DMF and Ag₂CO₃/Toluene acts as a binary switch between N- and O-alkylation, respectively. For C-6 elaboration, utilizing advanced biaryl phosphine ligands (like XPhos) bypasses the need for N-protection, allowing direct, high-yielding cross-coupling. By integrating 2D NMR self-validation steps into these protocols, researchers can confidently advance this privileged scaffold in drug development pipelines without the risk of downstream isomeric contamination.

Sources

Validation

Spectroscopic Comparison Guide: 3-Benzyloxy-6-iodo-1H-pyridin-2-one Tautomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Objective differentiation of lactam/lactim tautomers via orthogonal spectroscopy. The Mechanistic Imperative in Drug Design In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Objective differentiation of lactam/lactim tautomers via orthogonal spectroscopy.

The Mechanistic Imperative in Drug Design

In medicinal chemistry, the 2-pyridone scaffold is a privileged structure utilized for its dual capacity to act as both a hydrogen-bond donor and acceptor. However, the functional performance of highly substituted derivatives like 3-benzyloxy-6-iodo-1H-pyridin-2-one is entirely dictated by its ground-state lactam-lactim tautomerization.

Understanding and controlling this equilibrium is critical. The two tautomers—the lactam (1H-pyridin-2-one) and the lactim (2-hydroxypyridine)—exhibit vastly different pharmacokinetic profiles, membrane permeabilities, and target-binding affinities. As an application scientist, you cannot assume the dominant species based on the unsubstituted 2-pyridone standard; you must empirically validate it.

Structural Causality: How Substituents Drive the Equilibrium

Unsubstituted 2-pyridone predominantly exists in the lactam form in aqueous and polar environments[1]. However, the introduction of specific functional groups fundamentally alters this landscape:

  • The 6-Iodo Effect: Halogens at the 6-position significantly shift the equilibrium toward the lactim form. The strong electron-withdrawing inductive effect (-I) of the iodine atom decreases the electron density on the adjacent ring nitrogen. This destabilizes the lactam N-H bond, favoring the O-H (lactim) tautomer (2)[2].

  • The 3-Benzyloxy Effect: This bulky group provides steric hindrance that disrupts classic 2-pyridone dimerization, forcing the equilibrium to be highly sensitive to solvent polarity rather than purely concentration-dependent.

Tautomerization_Dynamics Lactam Lactam Tautomer (1H-pyridin-2-one) Lactim Lactim Tautomer (2-hydroxypyridine) Lactam->Lactim Tautomeric Equilibrium Polar Polar/Protic Solvents (H2O, DMSO) Polar->Lactam Stabilizes N-H / C=O NonPolar Non-Polar Solvents (CH2Cl2, Toluene) NonPolar->Lactim Favors Monomeric O-H Subst 6-Iodo Substitution (-I Inductive Effect) Subst->Lactim Destabilizes N-H bond

Fig 1: Environmental and structural factors driving lactam-lactim tautomerization.

Objective Spectroscopic Comparison

To objectively evaluate the tautomeric state of 3-benzyloxy-6-iodo-1H-pyridin-2-one against its lactim alternative and the unsubstituted 2-pyridone standard, we rely on a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy (3)[3].

Quantitative Data Summary

Table 1: Comparative Spectroscopic Markers for Pyridin-2-one Derivatives

Spectroscopic Method3-Benzyloxy-6-iodo (Lactam Form)3-Benzyloxy-6-iodo (Lactim Form)Unsubstituted 2-Pyridone (Standard)
¹H NMR (N-H / O-H) ~11.5 ppm (broad, N-H)~12.5 ppm (broad, O-H)~11.0 ppm (broad, N-H)
¹³C NMR (C=O / C-OH) ~159 ppm (C=O)~152 ppm (C-OH)~163 ppm (C=O)
¹⁵N NMR (Diagnostic) ~135 ppm (Protonated N)~250 ppm (Unprotonated N)~130 ppm (Protonated N)
FT-IR (Diagnostic) 1645 cm⁻¹ (C=O stretch)3400 cm⁻¹ (O-H), 1600 cm⁻¹ (C=N)1650 cm⁻¹ (C=O stretch)

Note: Values are extrapolated from established pyridone models and adjusted for the shielding/deshielding effects of the 6-iodo and 3-benzyloxy substituents (4)[4].

Why ¹⁵N NMR is the Gold Standard

While ¹H NMR is routinely used, the rapid proton exchange between tautomers often results in broad, time-averaged signals that obscure the true equilibrium ratio. ¹⁵N NMR circumvents this issue. The chemical shift difference between a protonated amide nitrogen (~135 ppm) and an unprotonated pyridine nitrogen (~250 ppm) is massive. This >100 ppm delta provides an unambiguous, quantitative measure of the tautomeric population.

Self-Validating Experimental Workflows

To accurately determine the tautomeric ratio of your synthesized product, follow this self-validating solvent-titration protocol.

NMR_Workflow Prep Sample Prep (Non-polar CDCl3) Baseline Baseline NMR (1H, 13C, 15N) Prep->Baseline Titration Solvent Titration (Add DMSO-d6) Baseline->Titration Analysis Data Analysis (Peak Integration) Titration->Analysis Control Internal Control (N-Methylated Std) Control->Analysis Validates Lactam Shifts

Fig 2: Self-validating solvent-titration NMR workflow for tautomeric ratio determination.

Protocol: Solvent-Titration NMR for Tautomeric Ratio Determination

Step 1: Sample Preparation (The Baseline)

  • Action: Dissolve 5 mg of 3-benzyloxy-6-iodo-1H-pyridin-2-one in 0.5 mL of anhydrous CDCl₃.

  • Causality: We begin with CDCl₃ because non-polar, aprotic solvents natively favor the lactim tautomer and hydrogen-bonded dimers[1]. This establishes our "Lactim-heavy" baseline.

Step 2: Baseline Acquisition

  • Action: Acquire high-resolution ¹H, ¹³C, and ¹⁵N (HMBC) NMR spectra at 298K.

Step 3: Solvent Titration (The Perturbation)

  • Action: Sequentially add 10 µL aliquots of DMSO-d₆ to the NMR tube, acquiring a ¹H spectrum after each addition.

  • Causality: By titrating in DMSO-d₆ (a strong, polar hydrogen-bond acceptor), we disrupt the hydrophobic dimers and selectively stabilize the highly polar lactam form. Tracking the chemical shifts of the benzyloxy -CH₂- protons (which act as an isolated reporter group) during this transition allows us to calculate the equilibrium constant ( Keq​ ) as a function of the solvent's dielectric constant.

Step 4: Orthogonal Validation (The Control)

  • Action: Spike a parallel sample with an N-methylated analog (e.g., 3-benzyloxy-6-iodo-1-methylpyridin-2-one).

  • Causality: Tautomerization is a dynamic process. If the exchange rate is faster than the NMR timescale, signals will average out. The N-methylated analog is sterically locked in the lactam configuration. By comparing its static chemical shifts to our dynamic sample, we create a self-validating system that unambiguously identifies the lactam-specific resonances without relying solely on theoretical DFT predictions.

References

  • Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy - Proceedings of the National Academy of Sciences (PNAS) / NIH - 2

  • The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study - The Journal of Physical Chemistry A - 3

  • 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations - Elsevier - 4

  • 2-Pyridone (Chemical Properties & Tautomerism) - Wikipedia - 1

Sources

Comparative

High-Resolution LC-MS/MS Quantitative Analysis of 3-Benzyloxy-6-iodo-1H-pyridin-2-one: A Comparative Guide on Column Selectivity and Matrix Management

As drug development pipelines increasingly rely on complex cross-coupling and functionalization chemistries, the accurate quantification of halogenated intermediates in crude reaction mixtures has become a critical analy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex cross-coupling and functionalization chemistries, the accurate quantification of halogenated intermediates in crude reaction mixtures has become a critical analytical bottleneck.

This guide provides an in-depth, objective comparison of LC-MS/MS methodologies for the quantitative analysis of 3-Benzyloxy-6-iodo-1H-pyridin-2-one (CAS: 1333147-60-6)[1]. By examining the causality behind stationary phase selection and matrix management, this document equips analytical scientists with a self-validating workflow designed to overcome isobaric interference, tautomeric peak broadening, and severe matrix suppression.

The Analytical Challenge: Analyte Properties & Matrix Effects

Quantifying 3-Benzyloxy-6-iodo-1H-pyridin-2-one in a crude reaction mixture (which typically contains palladium/copper catalysts, unreacted ligands, and structurally similar byproducts) presents three distinct chemical challenges:

  • High Polarizability of the Iodine Atom: The heavy, electron-rich iodine substituent at the C6 position creates unique dipole moments. Standard aliphatic stationary phases often fail to leverage this polarizability, leading to poor separation from des-iodo or positional isomer byproducts.

  • Pyridinone Tautomerism: The pyridin-2-one core exists in a solvent- and pH-dependent equilibrium with its 2-hydroxypyridine tautomer[2]. If the mobile phase pH is not strictly controlled, this tautomerism manifests as severe chromatographic peak tailing or split peaks during LC separation.

  • Ion Suppression: Crude reaction mixtures contain high concentrations of salts and organic modifiers that compete for charge in the Electrospray Ionization (ESI) source, artificially depressing the analyte's signal[3].

Methodological Comparison: C18 vs. Pentafluorophenyl (PFP) Chemistries

To achieve baseline resolution of the target analyte from its reaction byproducts, we must move beyond standard hydrophobic retention. The comparison below evaluates a traditional C18 (Octadecylsilane) column against a PFP (Pentafluorophenyl) column.

The Causality of Selectivity

Standard C18 columns rely almost entirely on weak, dispersive hydrophobic interactions. While sufficient for the bulky benzyloxy group, C18 phases are "blind" to the electronic nuances of the iodo-pyridinone core.

Conversely, PFP columns possess a fluorinated aromatic ring that acts as a strong electron acceptor[4]. This provides orthogonal retention mechanisms:

  • π−π Interactions: The electron-deficient PFP ring strongly interacts with the electron-rich benzyloxy and pyridinone rings.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms interact specifically with the highly polarizable carbon-iodine bond, offering exceptional shape and positional selectivity for halogenated aromatics[4].

Selectivity cluster_features Analyte Structural Features cluster_columns Stationary Phase Selectivity Analyte 3-Benzyloxy-6-iodo-1H-pyridin-2-one Feature1 Iodine Atom (High Polarizability) Analyte->Feature1 Feature2 Aromatic Rings (pi-Electron Rich) Analyte->Feature2 Feature3 Pyridinone Core (H-Bond Acceptor) Analyte->Feature3 PFP PFP Column (Fluorinated Aromatic) Feature1->PFP Dipole-Dipole C18 C18 Column (Aliphatic Alkyl) Feature1->C18 Weak Dispersive Feature2->PFP pi-pi Interaction Feature2->C18 Hydrophobic Feature3->PFP H-Bonding

Figure 2: Mechanistic causality of stationary phase interactions with the target analyte.

Quantitative Performance Data

The following table summarizes the comparative chromatographic performance when analyzing a spiked crude reaction mixture.

ParameterStandard C18 (e.g., BEH C18)PFP (e.g., HSS PFP)Causality & Scientific Insight
Retention Time ( tR​ ) 3.2 min4.8 minPFP's multi-modal interactions (dipole, π−π ) significantly increase retention of the halogenated core[4].
Peak Asymmetry ( Tf​ ) 1.6 (Tailing)1.1 (Symmetrical)PFP phases often provide better shielding of residual silanols from polar pyridinone tautomers.
Resolution ( Rs​ ) from Des-iodo Byproduct 1.2 (Co-elution risk)3.5 (Baseline)C18 struggles to differentiate the minor hydrophobic difference; PFP exploits the massive polarizability difference of iodine[4].
Matrix Effect (Suppression) -45%-12%Increased retention on PFP shifts the analyte elution window away from early-eluting polar reaction salts and catalysts.

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) or a closely related structural analog (e.g., 3-benzyloxy-1H-pyridin-2-one) introduced at the very first step. This ensures that any volumetric losses during precipitation or variations in MS ionization are mathematically normalized.

Workflow A 1. Crude Reaction Mixture B 2. Quench & Precipitation (MeCN + IS) A->B C 3. Centrifugation (14,000 x g) B->C D 4. UHPLC Separation (PFP Column) C->D E 5. ESI-MS/MS (MRM Mode) D->E F 6. Data Analysis & Quantification E->F

Figure 1: Step-by-step sample preparation and LC-MS/MS workflow for crude reaction mixtures.

Phase 1: Matrix Management & Sample Preparation
  • Reaction Quenching: Aliquot 10 µL of the crude reaction mixture into a 1.5 mL Eppendorf tube.

  • Internal Standard Addition & Precipitation: Add 990 µL of ice-cold Acetonitrile (MeCN) containing the Internal Standard at a known concentration (e.g., 100 ng/mL).

    • Causality: The 1:100 dilution quenches the reaction, while the high organic content instantly precipitates transition metal catalysts and polymeric byproducts that would otherwise foul the MS source.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Final Dilution: Transfer 100 µL of the supernatant to an LC vial and dilute with 900 µL of initial mobile phase (to prevent solvent-effect peak distortion upon injection).

Phase 2: LC-MS/MS Analytical Method
  • Column: High-Strength Silica PFP (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

    • Causality: The low pH (approx. 2.7) forces the tautomeric equilibrium entirely toward the protonated pyridin-2-one form, ensuring a single, sharp chromatographic peak and maximizing [M+H]+ formation for positive ESI[2].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 4.0 min, hold for 1 min, re-equilibrate. Flow rate: 0.4 mL/min.

  • MS/MS Detection (ESI+ MRM):

    • Precursor Ion: m/z 328.0 ([M+H]+)

    • Quantifier Transition: m/z 328.0 91.1 (Collision Energy: 25V). Causality: This corresponds to the highly stable benzyl cation (tropylium), providing maximum sensitivity.

    • Qualifier Transition: m/z 328.0 237.0 (Collision Energy: 15V). Causality: Corresponds to the loss of the benzyl radical, leaving the intact iodo-pyridinone core for structural confirmation.

References

  • Title: 3-(benzyloxy)-6-iodopyridin-2(1H)-one Source: molaid.com URL: [Link][1]

  • Title: Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative Source: nih.gov URL: [Link][3]

  • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: agilent.com URL: [Link][4]

  • Title: Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine Source: nih.gov URL: [Link][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Benzyloxy-6-iodo-1H-pyridin-2-one

Handling specialized research chemicals like 3-Benzyloxy-6-iodo-1H-pyridin-2-one (CAS: 1333147-60-6) requires moving beyond generic safety protocols. As drug development professionals, we must design our safety and opera...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized research chemicals like 3-Benzyloxy-6-iodo-1H-pyridin-2-one (CAS: 1333147-60-6) requires moving beyond generic safety protocols. As drug development professionals, we must design our safety and operational workflows based on the specific molecular architecture of the compound.

This guide provides a self-validating, structurally-derived operational plan for handling this compound, ensuring compliance with the [1] while maximizing researcher safety and sample integrity.

Structural Hazard Profiling & Causality

To understand why specific Personal Protective Equipment (PPE) is required, we must analyze the molecule's structural components. 3-Benzyloxy-6-iodo-1H-pyridin-2-one contains three distinct moieties that dictate its hazard profile:

  • The Benzyloxy Group: This bulky, non-polar ether significantly increases the molecule's lipophilicity (LogP). High lipophilicity means the compound can rapidly penetrate the lipid bilayers of human skin.

  • The Iodine Atom: As a heavy halogen, the C-I bond is relatively weak and susceptible to photolytic degradation or nucleophilic substitution. Exposure to the skin or mucous membranes can lead to localized irritation, and systemic absorption of iodinated organics carries a risk of thyroid disruption. Furthermore, its presence classifies all associated waste strictly as halogenated waste .

  • The Pyridinone Core: This heterocyclic ring engages in strong hydrogen bonding, often resulting in a fine, crystalline powder that is highly prone to aerosolization (dusting) during transfer.

Quantitative PPE Specification Matrix

The following table summarizes the required PPE based on the structural risks identified above.

Protective EquipmentSpecificationQuantitative MetricCausality / Rationale
Primary Gloves Nitrile (NBR) 0.11 mm thicknessPrevents rapid dermal absorption of the lipophilic benzyl ether moiety.
Secondary Gloves Neoprene or Heavy Nitrile 0.30 mm thicknessRequired for prolonged handling, solvent use, or spill response.
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedProtects ocular mucosa from fine, aerosolized iodinated particulate dust.
Respiratory P100 Particulate Respirator99.97% filtration efficiencyPrevents inhalation of aerosolized powder if weighing outside a containment hood.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents static buildup that could ignite volatile solvents used during dissolution.

The Self-Validating PPE Protocol

A protocol is only effective if it can be verified in real-time. Implement the following self-validating checks when donning PPE for this compound:

  • The Glove Integrity Check: Because the benzyloxy group facilitates rapid skin penetration, standard latex gloves are strictly prohibited. Don a pair of 0.11 mm nitrile gloves, followed by a secondary pair. Validation: Before handling the chemical, stretch the webbing between the thumb and index finger of the outer glove. If micro-tears are visible under the lab lighting, discard and replace.

  • The Airflow Containment Check: Respiratory hazards from pyridinone dust are mitigated by handling the solid exclusively inside a certified chemical fume hood. Validation: Tape a 2-inch piece of Kimwipe to the bottom of the fume hood sash. If the tissue does not pull steadily inward (indicating a face velocity of 80–100 feet per minute), do not open the chemical container.

Step-by-Step Operational Methodology

Phase A: Pre-Operation & Weighing
  • Establish Containment: Ensure the fume hood is cleared of incompatible materials (especially strong oxidizing agents and alkali metals, which react violently with halogenated organics).

  • Static Mitigation: 3-Benzyloxy-6-iodo-1H-pyridin-2-one powder can carry a static charge. Wipe the exterior of the weighing spatula and the balance draft shield with a static-reducing cloth or use an anti-static ionizer.

  • Closed-System Transfer: Tare the receiving vial, add the compound using a micro-spatula, and cap the vial before removing it from the balance enclosure. This prevents the iodinated dust from catching the ambient hood draft.

Phase B: Dissolution & Handling
  • Solvent Selection: When dissolving the compound for assays or synthesis, use compatible organic solvents (e.g., DMSO, DMF, or DCM).

  • Thermal Control: Because the C-I bond can be thermally and photolytically sensitive, avoid heating the solid directly. Dissolve at room temperature and store stock solutions in amber vials to prevent degradation.

Phase C: Decontamination
  • Surface Cleaning: Wipe down the balance and hood surfaces with a solvent that effectively dissolves the compound (e.g., a Kimwipe dampened with isopropanol or ethanol), followed by a secondary wipe with soapy water to remove residual organics.

Spill Response and Halogenated Waste Disposal Plan

According to the National Research Council's Prudent Practices in the Laboratory [2], the mixing of halogenated and non-halogenated waste is a critical safety and logistical failure. Halogenated solvents and compounds (like 3-Benzyloxy-6-iodo-1H-pyridin-2-one) require specialized, high-temperature incineration to prevent the release of toxic dioxins and furans.

Immediate Spill Response Protocol
  • Isolate: If the powder spills outside the hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the lipophilic powder.

  • Suppress: Do not sweep the powder dry, as this will aerosolize the iodine-containing dust. Gently cover the spill with damp paper towels (using water or a mild solvent like ethanol).

  • Collect: Scoop the dampened material using a non-sparking tool and place it into a chemically compatible, sealable plastic container.

Waste Segregation Methodology
  • Solid Waste: All contaminated Kimwipes, empty vials, and disposable spatulas must be placed in a solid waste bin explicitly labeled "Hazardous Solid Waste - Halogenated Organics (Iodine)."

  • Liquid Waste: Any solvent used to dissolve this compound must be disposed of in a liquid carboy strictly designated for Halogenated Solvent Waste .

  • Validation: Never pour this waste into a generic organic waste carboy. Mixing halogenated waste with non-halogenated waste exponentially increases institutional disposal costs and creates regulatory compliance violations.

Operational Workflow Visualization

The following diagram illustrates the critical path for handling and disposing of 3-Benzyloxy-6-iodo-1H-pyridin-2-one, ensuring that containment and segregation are maintained throughout the lifecycle of the experiment.

Workflow for the safe handling and halogenated disposal of 3-Benzyloxy-6-iodo-1H-pyridin-2-one.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxy-6-iodo-1H-pyridin-2-one
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3-Benzyloxy-6-iodo-1H-pyridin-2-one
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